Methylsyringin
Description
Structure
2D Structure
Properties
CAS No. |
139742-20-4 |
|---|---|
Molecular Formula |
C18H26O9 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2,6-dimethoxy-4-[(E)-3-methoxyprop-1-enyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O9/c1-23-6-4-5-10-7-11(24-2)17(12(8-10)25-3)27-18-16(22)15(21)14(20)13(9-19)26-18/h4-5,7-8,13-16,18-22H,6,9H2,1-3H3/b5-4+/t13-,14-,15+,16-,18+/m1/s1 |
InChI Key |
KDZYNPVXUQIVAO-LSUNSJSKSA-N |
Isomeric SMILES |
COC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |
Canonical SMILES |
COCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
What are the natural sources and methods for isolating Methylsyringin?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylsyringin, a phenylpropanoid glycoside, has been identified in select plant species, presenting opportunities for further investigation into its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines detailed methodologies for its extraction and isolation. The document synthesizes information from phytochemical studies to propose a robust experimental workflow for obtaining this compound for research and development purposes. While specific quantitative data on this compound yields remain to be extensively documented in the literature, this guide furnishes the foundational knowledge required for its targeted isolation. Furthermore, potential signaling pathways associated with the source plants are discussed, offering a starting point for mechanistic studies.
Natural Sources of this compound
This compound has been reported to occur in the following plant species:
-
Putranjiva roxburghii Wall. (Family: Putranjivaceae)
-
Tinospora cordifolia (Willd.) Miers (Family: Menispermaceae)
Currently, there is a lack of comprehensive quantitative data in the public domain regarding the concentration of this compound in these plant materials. Researchers undertaking isolation projects are encouraged to perform initial quantitative analyses to determine the viability of the source material.
| Plant Source | Plant Part | Reported Presence of this compound | Quantitative Data (Yield/Concentration) |
| Putranjiva roxburghii | Not specified | Yes | Not available in cited literature |
| Tinospora cordifolia | Not specified | Yes | Not available in cited literature |
Proposed Experimental Protocol for the Isolation of this compound
The following protocol is a synthesized methodology based on general procedures for the isolation of phenylpropanoid glycosides from plant materials, including those from Tinospora cordifolia and related species. This serves as a foundational procedure that may require optimization based on the specific plant material and laboratory conditions.
Plant Material Collection and Preparation
-
Collection: Collect the desired plant parts (e.g., stems, leaves) of Putranjiva roxburghii or Tinospora cordifolia.
-
Authentication: Ensure proper botanical identification of the plant material.
-
Drying: Air-dry the plant material in the shade at room temperature to prevent the degradation of thermolabile compounds.
-
Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.
Extraction
-
Apparatus: Soxhlet apparatus.
-
Solvent: Methanol or Ethanol (B145695) (95%).
-
Procedure:
-
Pack the powdered plant material (e.g., 500 g) into the thimble of the Soxhlet apparatus.
-
Perform continuous hot extraction with the chosen solvent for approximately 48-72 hours, or until the solvent running through the siphon is colorless.
-
This process deactivates enzymes that could otherwise hydrolyze the glycosidic bonds.
-
-
Concentration: Concentrate the resulting crude extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous residue.
Fractionation
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as:
-
n-Hexane (to remove nonpolar compounds like fats and waxes)
-
Chloroform or Dichloromethane (to remove compounds of intermediate polarity)
-
Ethyl acetate (B1210297) (often enriches phenylpropanoid glycosides)
-
n-Butanol (to isolate more polar glycosides)
-
-
Collect each solvent fraction separately. It is anticipated that this compound, as a glycoside, will predominantly partition into the more polar fractions (ethyl acetate and/or n-butanol).
-
Chromatographic Purification
-
Column Chromatography (Initial Separation):
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient solvent system of Chloroform:Methanol is recommended. Start with 100% Chloroform and gradually increase the polarity by increasing the percentage of Methanol (e.g., 98:2, 95:5, 90:10, 80:20, v/v).
-
Procedure:
-
Pack the silica gel into a glass column.
-
Adsorb the dried ethyl acetate or n-butanol fraction onto a small amount of silica gel to create a slurry.
-
Load the slurry onto the top of the prepared column.
-
Elute the column with the gradient solvent system.
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol, 9:1 or 8:2). Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating). Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: A reversed-phase C18 column is typically used for the purification of phenylpropanoid glycosides.
-
Mobile Phase: A gradient of Methanol and Water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape). An example gradient could be starting from 10% Methanol and increasing to 70% Methanol over 40 minutes.
-
Detection: UV detector set at a wavelength where phenylpropanoids absorb (e.g., 280 nm or 320 nm).
-
Procedure:
-
Dissolve the semi-purified fraction from column chromatography in the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peaks corresponding to the retention time of this compound (if a standard is available) or collect all major peaks for further characterization.
-
-
Structure Elucidation and Identification
The structure of the isolated pure compound should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete structure and stereochemistry of the molecule.
Visualization of Methodologies and Pathways
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Phenylpropanoid Biosynthesis Pathway
This compound is a derivative of the phenylpropanoid pathway. The following diagram illustrates the general biosynthetic route leading to phenylpropanoid glycosides.
Caption: Simplified Phenylpropanoid Biosynthesis Pathway leading to this compound.
Potential Signaling Pathways of Source Plants
While specific signaling pathways for this compound are not yet elucidated, extracts from Tinospora cordifolia are known to exert immunomodulatory effects, and extracts from Putranjiva roxburghii have demonstrated anti-inflammatory properties. The diagrams below represent simplified potential pathways that could be investigated for this compound's activity.
Immunomodulatory Pathway (Tinospora cordifolia)
Caption: Potential immunomodulatory mechanism of Tinospora cordifolia extracts.
Anti-inflammatory Pathway (Putranjiva roxburghii)
Caption: Potential anti-inflammatory mechanism of Putranjiva roxburghii extracts.
Conclusion
This compound is a naturally occurring phenylpropanoid glycoside found in Putranjiva roxburghii and Tinospora cordifolia. While detailed isolation protocols and quantitative data are currently sparse in the literature, this guide provides a robust, generalized methodology for its extraction and purification. The proposed workflow, utilizing solvent extraction followed by a combination of column chromatography and preparative HPLC, offers a solid foundation for researchers to obtain this compound for further study. The elucidation of its specific biological activities and role in cellular signaling pathways presents an exciting avenue for future research, particularly in the areas of immunomodulation and anti-inflammatory drug discovery.
Methylsyringin: A Potential Therapeutic Agent - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylsyringin, also known as Syringin methyl ether or 2,6-Dimethoxy-4-((1E)-3-methoxy-1-propen-1-yl)phenyl beta-D-glucopyranoside, is a naturally occurring phenylpropanoid glycoside. While research specifically on this compound is limited, its parent compound, Syringin (Eleutheroside B), has been extensively studied for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic effects of this compound, drawing largely from the significant body of research on Syringin. It is hypothesized that the methylation of Syringin to form this compound could potentially enhance its bioavailability and efficacy, a common observation for methylated flavonoids.
This document summarizes the known biological activities, underlying mechanisms of action, and relevant experimental data primarily concerning Syringin, which serves as a crucial proxy for understanding the potential of this compound.
Potential Therapeutic Effects
Syringin has demonstrated a wide range of therapeutic effects in preclinical studies, suggesting that this compound may possess similar, if not enhanced, properties. These effects include anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities.
Anti-Inflammatory and Antioxidant Effects
Syringin has been shown to exert significant anti-inflammatory and antioxidant effects in various in vitro and in vivo models. These properties are fundamental to its protective effects in a range of pathological conditions.
Quantitative Data on Anti-Inflammatory & Antioxidant Activities of Syringin
| Parameter | Model/Assay | Compound | Concentration/Dose | Observed Effect | Reference |
| IC50 | DPPH radical scavenging | Syringin | 14.68 µM | Potent radical scavenging activity | [1] |
| IC50 | DPPH radical scavenging | L-Ascorbic acid (Control) | 50.31 µM | Syringin showed stronger activity | [1] |
| Inhibition | Nitric Oxide (NO) synthesis | Syringin | Not specified | Inhibitory effect on NO synthesis | [1] |
| Protective Effect | LPS/D-GalN-induced liver injury in mice | Syringin | 25 and 50 mg/kg | Dose-dependent protection, increased antioxidant enzyme activity, and inhibited inflammatory factor production.[2] | |
| Cardioprotection | Myocardial ischemia/reperfusion (I/R) in rats | Syringin | Not specified | Improved cardiac function, reduced infarct size, decreased proinflammatory cytokines and reactive oxygen species.[3] | |
| Neuroprotection | H2O2-treated H9c2 cells | Syringin | Not specified | Rescued cells from reduced viability, inhibited apoptosis, inflammation, and oxidative stress.[3] |
Neuroprotective Effects
Syringin has demonstrated notable neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases. Its mechanisms of action in this context are often linked to its anti-inflammatory and antioxidant capabilities.
Quantitative Data on Neuroprotective Activities of Syringin
| Model/Assay | Compound | Concentration/Dose | Observed Effect | Reference |
| Brain ischemia/reperfusion injury in rats | Syringin | Not specified | Reduced inflammation and cerebral damage.[2] | |
| Aβ (25-35)-induced neuronal cell damage | Syringin | Not specified | Prevention of neuronal cell damage.[1] |
Anti-Cancer Effects
Preliminary studies suggest that Syringin may possess anti-tumor properties, although this area requires more extensive research. The observed effects are often associated with the induction of apoptosis and inhibition of cell proliferation.
Note: Specific quantitative data such as IC50 values for this compound or Syringin against cancer cell lines were not prominently available in the reviewed literature. The anti-cancer potential of related methoxyflavones has been noted, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines.[4] For instance, a methoxyflavone derivative showed an IC50 of 8.58 µM against HCC1954 breast cancer cells.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of Syringin, which can be adapted for investigating this compound.
In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a methanolic solution of DPPH (e.g., 25 mg/L).
-
Mix the DPPH solution with various concentrations of the test compound (Syringin/Methylsyringin).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 515-517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity and determine the IC50 value.[5]
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl3·6H2O solution.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.[6]
-
-
Oxygen Radical Absorbance Capacity (ORAC) Assay:
-
Use a fluorescent probe (e.g., fluorescein) that is damaged by peroxyl radicals, leading to a decrease in fluorescence.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as a peroxyl radical generator.
-
The antioxidant capacity of the test compound is measured by assessing its ability to protect the fluorescent probe from degradation.
-
The results are typically expressed as Trolox equivalents.[6]
-
Cell-Based Assays for Anti-Inflammatory Effects
-
Nitric Oxide (NO) Production in Macrophages:
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
After incubation (e.g., 24 hours), measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture medium using the Griess reagent.
-
A decrease in nitrite concentration indicates inhibition of NO production.[7]
-
-
Cytokine Measurement (e.g., TNF-α, IL-6):
-
Treat immune cells (e.g., macrophages or peripheral blood mononuclear cells) with an inflammatory stimulus (e.g., LPS).
-
Co-incubate with various concentrations of the test compound.
-
After a specific incubation period, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.[8]
-
In Vivo Animal Models
-
LPS/D-Galactosamine-Induced Acute Liver Injury Model:
-
Administer the test compound (e.g., Syringin) to animals (e.g., mice) via a suitable route (e.g., intraperitoneal injection).
-
After a pre-treatment period, induce liver injury by injecting a combination of LPS and D-galactosamine.
-
After a set time, collect blood and liver tissue samples.
-
Analyze serum for liver enzyme levels (e.g., ALT, AST) and liver tissue for histological changes and markers of inflammation and oxidative stress.[2]
-
-
Cerebral Ischemia/Reperfusion Injury Model:
-
Induce transient focal cerebral ischemia in rodents (e.g., rats) by occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 90 minutes).
-
Administer the test compound before or after the ischemic insult.
-
Allow for a period of reperfusion (e.g., 24 hours).
-
Assess neurological deficits, infarct volume (e.g., using TTC staining), and markers of inflammation and apoptosis in the brain tissue.[2]
-
Signaling Pathways
The therapeutic effects of Syringin are mediated through the modulation of several key signaling pathways. It is plausible that this compound acts through similar mechanisms.
Anti-Inflammatory and Antioxidant Signaling
Caption: Syringin's anti-inflammatory and antioxidant signaling pathways.
Syringin has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downregulation of the nuclear factor-kappa B (NF-κB) pathway.[2] This, in turn, reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[2] Furthermore, Syringin can activate the Nrf2 signaling pathway, a key regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[3] Some studies also suggest the involvement of the SIRT1 pathway in the cardioprotective effects of Syringin.[3]
Neuroprotective Signaling
Caption: Neuroprotective mechanisms of Syringin.
The neuroprotective effects of Syringin are attributed to its ability to mitigate inflammation and oxidative stress in the brain.[2] In models of brain ischemia/reperfusion injury, Syringin has been found to reduce neuronal damage by regulating the Forkhead box O3 (FOXO3α)/NF-κB pathway.[2] It also protects against amyloid-beta-induced neurotoxicity, a key factor in Alzheimer's disease.[1]
Experimental Workflow Visualization
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
The available evidence, primarily from studies on its parent compound Syringin, strongly suggests that this compound holds significant therapeutic potential as an anti-inflammatory, antioxidant, and neuroprotective agent. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like NF-κB and Nrf2, makes it an attractive candidate for further investigation in the context of various chronic diseases.
Future research should focus on directly evaluating the pharmacological properties of this compound to confirm and potentially expand upon the findings reported for Syringin. Key areas for future investigation include:
-
Pharmacokinetic and Bioavailability Studies: To determine if methylation improves the absorption, distribution, metabolism, and excretion profile of Syringin.
-
Direct Comparative Studies: To directly compare the potency and efficacy of this compound with Syringin in various in vitro and in vivo models.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
Toxicology Studies: To establish a comprehensive safety profile for this compound.
A thorough investigation into these areas will be crucial for translating the promising preclinical findings into potential clinical applications for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 3. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Archidendron lucidum Exerts Anti-Inflammatory Effects by Targeting PDK1 in the NF- [Formula: see text]B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Biosynthetic Pathway of Methylsyringin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylsyringin, a phenylpropanoid glycoside, holds significant interest within the scientific community for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, beginning with the general phenylpropanoid pathway and culminating in the formation of its direct precursor, syringin (B1682858). While the terminal methylation of syringin to this compound is not yet fully elucidated, this guide presents the current state of knowledge and discusses the putative final enzymatic step. Detailed experimental protocols for key enzymes in the pathway and a summary of their kinetic properties are also provided to facilitate further research in this area.
Introduction
This compound is a specialized metabolite derived from the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of compounds, including lignin (B12514952), flavonoids, and coumarins. The biosynthesis of this compound begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the key intermediate, sinapyl alcohol. This monolignol is then glycosylated to form syringin. The final step is believed to be the O-methylation of syringin to yield this compound. This guide will detail each of these steps, providing insights into the enzymes involved, their mechanisms, and methods for their characterization.
The General Phenylpropanoid Pathway: Laying the Foundation
The journey from L-phenylalanine to the diverse world of phenylpropanoids is initiated by a core set of three enzymatic reactions:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This is the committed step of the phenylpropanoid pathway.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activated thioester is a critical branch point for various downstream pathways.
Biosynthesis of Sinapyl Alcohol: The Precursor to Syringin
From p-coumaroyl-CoA, the pathway branches towards the synthesis of monolignols, including sinapyl alcohol. This branch involves a series of hydroxylations, methylations, and reductions.
-
HCT (Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate or quinate.
-
C3'H (p-coumaroyl shikimate/quinate 3'-hydroxylase): A cytochrome P450 enzyme that hydroxylates the C3 position of the aromatic ring.
-
HCT: In a reverse reaction, HCT converts caffeoyl-shikimate/quinate to caffeoyl-CoA.
-
CCoAOMT (Caffeoyl-CoA O-methyltransferase): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.
-
CCR (Cinnamoyl-CoA Reductase): Reduces feruloyl-CoA to coniferaldehyde (B117026).
-
F5H (Ferulate 5-hydroxylase): A key enzyme that hydroxylates coniferaldehyde at the C5 position to yield 5-hydroxyconiferaldehyde (B1237348). This step directs the pathway towards syringyl (S) lignin and syringin biosynthesis.
-
COMT (Caffeic acid O-methyltransferase): Methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to produce sinapaldehyde (B192390). While COMT can act on various substrates, it shows a preference for aldehyde and alcohol substrates over free acids.[1]
-
CAD (Cinnamyl Alcohol Dehydrogenase): In the final step of monolignol synthesis, CAD reduces sinapaldehyde to sinapyl alcohol.
The biosynthetic pathway to sinapyl alcohol is depicted below:
Glucosylation of Sinapyl Alcohol to Syringin
The conversion of sinapyl alcohol to syringin (sinapyl alcohol 4-O-glucoside) is catalyzed by UDP-glycosyltransferases (UGTs). Specifically, members of the UGT72 family have been identified as key enzymes in this process. In Arabidopsis thaliana, UGT72E2 and UGT72E3 have been shown to glucosylate sinapyl alcohol.[2] Overexpression of these genes leads to a significant increase in syringin accumulation.[2] Similarly, in Saussurea involucrata, SiUGT72BZ2 and SiUGT72CY1 have been identified as potential UGTs involved in syringin biosynthesis.[1]
Putative O-Methylation of Syringin to this compound
The final step in the proposed biosynthetic pathway of this compound is the O-methylation of the hydroxyl group on the propenyl side chain of syringin. To date, a specific enzyme catalyzing this reaction has not been definitively identified and characterized in the scientific literature. However, based on the prevalence of O-methyltransferases (OMTs) in plant secondary metabolism, it is hypothesized that an OMT is responsible for this conversion.
Potential candidates for this reaction could be:
-
A novel, uncharacterized O-methyltransferase: This enzyme may have a high substrate specificity for syringin.
-
A known O-methyltransferase with broad substrate specificity: An existing OMT from the phenylpropanoid pathway or another metabolic route might be capable of methylating syringin, albeit perhaps with lower efficiency than its primary substrate.
Further research, including enzyme assays with syringin as a substrate and screening of plant protein extracts, is required to identify and characterize the specific O-methyltransferase involved in this compound biosynthesis.
Quantitative Data of Key Biosynthetic Enzymes
The following tables summarize the kinetic parameters of key enzymes involved in the biosynthesis of sinapyl alcohol. The data is compiled from studies on various plant species and provides a valuable resource for comparative analysis and metabolic modeling.
Table 1: Kinetic Parameters of Enzymes in the General Phenylpropanoid Pathway
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| PAL | Populus trichocarpa | L-Phenylalanine | 28.3 ± 2.1 | 1.8 ± 0.1 | 0.064 | [3] |
| C4H | Populus trichocarpa | trans-Cinnamic acid | 1.9 ± 0.2 | 0.8 ± 0.04 | 0.421 | |
| 4CL | Populus trichocarpa | p-Coumaric acid | 15.6 ± 1.2 | 11.2 ± 0.4 | 0.718 |
Table 2: Kinetic Parameters of Enzymes in the Monolignol-Specific Pathway
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| CCR | Sorghum bicolor | Feruloyl-CoA | 12.3 ± 1.5 | 1.4 ± 0.1 | 0.114 | |
| F5H | Arabidopsis thaliana | Coniferaldehyde | 0.3 ± 0.1 | - | - | |
| COMT | Medicago sativa | 5-Hydroxyconiferaldehyde | 5.0 | - | - | |
| CAD | Gossypium hirsutum | Sinapaldehyde | - | - | - | |
| UGT72E2 | Arabidopsis thaliana | Sinapyl alcohol | 150 | - | - | |
| UGT72E2 | Arabidopsis thaliana | Coniferyl alcohol | 60 | - | - |
Note: "-" indicates data not available in the cited literature.
Experimental Protocols
Detailed methodologies for assaying the activity of key enzymes in the this compound biosynthetic pathway are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on the specific plant tissue and experimental setup.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This assay measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.
Materials:
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol.
-
Substrate Solution: 50 mM L-phenylalanine in extraction buffer.
-
Spectrophotometer or microplate reader capable of reading absorbance at 290 nm.
Procedure:
-
Homogenize plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
To a quartz cuvette or UV-transparent microplate well, add the enzyme extract and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the change in absorbance at 290 nm over time.
-
The rate of increase in absorbance is proportional to PAL activity.
Cinnamate 4-hydroxylase (C4H) Activity Assay
This protocol describes a method for assaying C4H activity in microsomal preparations.
Materials:
-
Homogenization Buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 500 mM sucrose, 20 mM β-mercaptoethanol, 2 mM EDTA.
-
Resuspension Buffer: 50 mM potassium phosphate (pH 7.5), 20% glycerol.
-
Reaction Mixture: 50 mM potassium phosphate (pH 7.5), 1 mM NADPH, 1 mM trans-cinnamic acid.
-
Microsomal fraction prepared from plant tissue.
-
HPLC system for product analysis.
Procedure:
-
Prepare microsomal fractions from plant tissue by differential centrifugation.
-
Resuspend the final microsomal pellet in resuspension buffer.
-
Initiate the reaction by adding the microsomal preparation to the reaction mixture.
-
Incubate at 30°C with shaking.
-
Stop the reaction by adding acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the formation of p-coumaric acid by HPLC.
4-Coumarate:CoA Ligase (4CL) Activity Assay
This spectrophotometric assay measures the formation of the CoA thioester by monitoring the increase in absorbance at a specific wavelength (e.g., 333 nm for p-coumaroyl-CoA).
Materials:
-
Assay Buffer: 200 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP.
-
Substrate Solution: 1 mM p-coumaric acid in assay buffer.
-
Coenzyme A Solution: 0.5 mM Coenzyme A in assay buffer.
-
Crude enzyme extract.
Procedure:
-
Combine the assay buffer, substrate solution, and Coenzyme A solution in a cuvette.
-
Add the enzyme extract to initiate the reaction.
-
Monitor the increase in absorbance at 333 nm.
-
The rate of absorbance increase is proportional to 4CL activity.
Cinnamoyl-CoA Reductase (CCR) Activity Assay
This assay measures the NADPH-dependent reduction of a cinnamoyl-CoA ester to the corresponding aldehyde.
Materials:
-
Assay Buffer: 100 mM potassium phosphate (pH 6.25).
-
Substrate: Feruloyl-CoA (or other cinnamoyl-CoA esters).
-
NADPH solution.
-
Crude or purified enzyme.
-
HPLC system for product analysis.
Procedure:
-
Combine the assay buffer, substrate, and NADPH in a reaction tube.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C.
-
Stop the reaction and analyze the formation of the corresponding aldehyde (e.g., coniferaldehyde) by HPLC.
Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay
This assay measures the oxidation of a cinnamyl alcohol to the corresponding aldehyde by monitoring the reduction of NADP⁺ to NADPH at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.8).
-
Substrate Solution: 1 mM sinapyl alcohol (or other cinnamyl alcohols) in assay buffer.
-
NADP⁺ Solution: 2 mM NADP⁺ in assay buffer.
-
Crude enzyme extract.
Procedure:
-
Combine the assay buffer and NADP⁺ solution in a cuvette.
-
Add the enzyme extract.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 340 nm.
-
The rate of absorbance increase is proportional to CAD activity (in the reverse direction).
Conclusion and Future Perspectives
The biosynthetic pathway leading to syringin is well-established, proceeding through the general phenylpropanoid pathway to the monolignol sinapyl alcohol, which is then glucosylated by UGTs of the UGT72 family. While the final O-methylation of syringin to this compound is a logical subsequent step, the specific enzyme responsible for this conversion remains to be identified. Future research should focus on the discovery and characterization of this putative "syringin O-methyltransferase." The identification of this enzyme will complete our understanding of this compound biosynthesis and open up new avenues for the biotechnological production of this and other valuable phenylpropanoid glycosides. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to pursue these and other questions in the fascinating field of plant secondary metabolism.
References
What is the solubility and stability of Methylsyringin in various solvents?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of Methylsyringin. Due to a lack of direct experimental data for this compound, this document presents data for the structurally analogous compound, Syringin, to provide an estimated physicochemical profile. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine the precise solubility and stability of this compound. Visualizations of a standard experimental workflow and a hypothetical signaling pathway are also included to aid in research and development.
Introduction
This compound, a phenylpropanoid glycoside, is a natural compound of interest for its potential biological activities. A thorough understanding of its solubility and stability is paramount for its application in research and drug development, impacting everything from experimental design to formulation and storage. This document aims to collate the known data and provide the necessary methodologies for its comprehensive characterization.
Solubility Profile
No quantitative solubility data for this compound has been identified in publicly available literature. Chemical suppliers generally characterize it as having low solubility in common laboratory solvents. To provide a baseline for researchers, the solubility data for the closely related compound, Syringin, is presented below. It is crucial to note that these values are for Syringin and should be considered as an estimation for this compound.
Table 1: Solubility of Syringin in Various Solvents
| Solvent | Temperature | Solubility | Source |
| Ethanol | Not Specified | ~1 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~1 mg/mL | [1] |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~1 mg/mL | [1] |
| Hot Water | 100°C | Soluble | [2] |
| Cold Water | 0°C | Very Slightly Soluble | |
| Acetone | Room Temperature | Slightly Soluble | |
| Benzene | Room Temperature | Insoluble | |
| Chloroform | Room Temperature | Insoluble | |
| Ether | Room Temperature | Insoluble |
Note: One supplier, APExBIO, reports conflicting solubility for Syringin in Ethanol ("insoluble") and higher solubility in DMSO (≥17.9 mg/mL) and water with sonication (≥2.15 mg/mL). These discrepancies highlight the necessity of experimental verification for this compound.
Stability Profile
Direct experimental data on the stability of this compound under various conditions (pH, temperature, light) is not currently available. The stability of a compound is critical for its handling, storage, and application in assays. The information available for Syringin suggests limited stability in aqueous solutions, with a recommendation against storing aqueous solutions for more than one day.
Table 2: Stability of Syringin
| Condition | Observation | Source |
| Aqueous Solution (PBS, pH 7.2) | Recommended not to store for more than one day. |
To address this data gap, a detailed protocol for conducting forced degradation studies is provided in Section 5.
Experimental Workflow for Solubility and Stability Determination
The following diagram outlines a standard workflow for the experimental determination of a compound's solubility and stability profile.
Figure 1: Experimental workflow for determining solubility and stability.
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, ethanol, DMSO, PBS at various pH values).
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV).
-
Data Analysis: Calculate the concentration of this compound in the original supernatant based on the dilution factor and the calibration curve. The resulting concentration is the solubility of this compound in that solvent at the tested temperature.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a specific temperature (e.g., 60°C).
-
Neutral Hydrolysis: Dilute the stock solution with purified water and incubate at a specific temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) protected from light.
-
Photostability: Expose the solid compound and the stock solution to a light source with a specified output (e.g., ICH option 1: UV and white light).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point. Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
Hypothetical Signaling Pathway
Phenylpropanoid glycosides, such as Syringin, have been reported to exhibit immunomodulatory effects, potentially through the regulation of inflammatory pathways like NF-κB. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Methylsyringin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylsyringin, also known as Syringin (B1682858) or Eleutheroside B, is a phenylpropanoid glycoside found in a variety of plants, including species of Acanthopanax, Syringa (Lilac), and Ilex (Holly).[1][2] It is recognized for a range of pharmacological activities, including immunomodulatory, anti-tumor, neuroprotective, and hypoglycemic effects, making it a compound of significant interest for drug development.[1][3]
The efficient extraction of this compound from plant matrices is a critical first step for research and development. The choice of extraction methodology can significantly impact the yield, purity, and economic viability of the process. These application notes provide detailed protocols for modern and conventional extraction techniques, quantitative comparisons, and visual workflows to guide researchers in selecting and optimizing their extraction strategy.
Pre-Extraction Preparation of Plant Material
Proper preparation of the plant material is crucial for maximizing the extraction efficiency. This typically involves drying and size reduction to increase the surface area available for solvent contact.[4][5]
Protocol 2.1: Sample Preparation
-
Drying:
-
Collect the desired plant part (e.g., bark, stems, roots).[1]
-
Air-dry the material in a well-ventilated area away from direct sunlight to preserve heat-labile compounds.[5] Alternatively, oven-dry at a controlled temperature (e.g., 40-60°C) for a faster process.[4]
-
Continue drying until the plant material is brittle and reaches a constant weight.
-
-
Grinding:
-
Grind the dried plant material into a fine powder using a mechanical grinder or a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size, ideally smaller than 0.5 mm, for optimal extraction.[5]
-
Store the powdered material in an airtight, light-proof container in a cool, dry place until extraction.
-
Experimental Protocols for Extraction
The following protocols detail modern (ultrasound and microwave-assisted) and conventional (maceration) methods for extracting this compound. The choice of solvent is critical; aqueous solutions of ethanol (B145695) or methanol (B129727) are commonly and effectively used.[1][6][7]
Protocol 3.1: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher yields in shorter times.[6][8] This protocol is based on optimized conditions for syringin extraction from Ilex rotunda bark.[6][8][9]
-
Setup:
-
Place a known quantity of powdered plant material (e.g., 1.0 g) into an extraction vessel.
-
Add the extraction solvent (65% methanol in water) at a specified solvent-to-solid ratio.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
-
Extraction:
-
Recovery:
-
After sonication, separate the extract from the solid plant residue by filtration or centrifugation.
-
Collect the supernatant (the liquid extract).
-
For exhaustive extraction, the process can be repeated on the plant residue, and the supernatants combined.
-
Protocol 3.2: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, causing partitioning of the analytes from the sample into the solvent. This method offers rapid extraction with reduced solvent consumption.[7][10] The following protocol is based on optimized conditions for syringin extraction from Syringa reticulata.[7][11]
-
Setup:
-
Extraction:
-
Recovery:
-
Once the extraction is complete and the vessel has cooled, filter the mixture to separate the extract from the solid residue.
-
Collect the liquid extract for further processing.
-
Protocol 3.3: Maceration
Maceration is a simple, conventional technique that involves soaking the plant material in a solvent over a period of time. It is suitable for thermolabile compounds but is generally more time-consuming than modern methods.[4]
-
Setup:
-
Place a known quantity of powdered plant material into a sealed container (e.g., a stoppered flask).
-
Add the extraction solvent (e.g., 75% ethanol in water) to completely cover the material, typically at a 1:10 or 1:20 solid-to-solvent ratio.
-
-
Extraction:
-
Seal the container and let it stand at room temperature for a period of 3 to 7 days.[4]
-
Agitate the mixture occasionally (e.g., by shaking or stirring) to ensure thorough extraction.
-
-
Recovery:
-
After the maceration period, separate the extract from the solid residue by filtration.
-
Press the remaining plant material (the marc) to recover any residual liquid extract.
-
Combine the liquid fractions.
-
Post-Extraction Processing and Purification
Protocol 4.1: Extract Concentration
-
Combine the liquid extracts obtained from the chosen method.
-
Use a rotary evaporator under reduced pressure to remove the solvent (ethanol or methanol). This concentrates the extract, yielding a crude, solvent-free product containing this compound.
Application Note 4.2: Purification
The crude extract contains a mixture of phytochemicals. For isolating pure this compound, further purification is necessary. Common methods include:
-
Liquid-Liquid Partitioning: Sequentially partitioning the crude extract with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate) to separate compounds based on their solubility.[1]
-
Column Chromatography: Using stationary phases like silica (B1680970) gel or macroporous resins to separate this compound from other compounds.[1][12][13] For macroporous resin purification, the extract is loaded onto the column, washed, and then the target compounds are eluted with an ethanol-water solution (e.g., 60:40 v/v).[12][14]
-
High-Speed Counter-Current Chromatography (HSCCC): An advanced liquid-liquid chromatography technique that can yield high-purity compounds.[1][15]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies on syringin extraction, providing a basis for method selection and optimization.
Table 1: Optimized Parameters for Modern Extraction Methods
| Plant Source & Part | Extraction Method | Solvent | Time | Temp. / Power | Solid:Liquid Ratio | Yield (Syringin) | Reference |
|---|---|---|---|---|---|---|---|
| Ilex rotunda (Bark) | UAE | 65% Methanol | 30 min | 40°C | - | 9.20 mg/g | [6][8][16] |
| Syringa reticulata | MAE | 45% Ethanol | 5 min | 600 W | 1:20 g/mL | 5.28% (combined with oleuropein) | [7][11] |
| Syringa oblata (Twigs) | VMME* | 40% Ethanol | 8 min | 524 W | 1:17 g/mL | 5.92 mg/g |[10][17] |
*VMME: Vacuum Microwave-Mediated Extraction
Table 2: Conventional Extraction Method Parameters
| Plant Source & Part | Extraction Method | Solvent | Time | Conditions | Purity | Reference |
|---|---|---|---|---|---|---|
| Acanthopanax senticosus | Reflux | 75% Ethanol | 1.5 h | Reflux temperature | 95.19% (after purification) | [1][3] |
| Edgeworthia chrysantha | Solvent Extraction | n-butanol | - | - | >96% (after HSCCC purification) |[1] |
Visualization of Protocols
Diagram 1: General Experimental Workflow
This diagram illustrates the complete process from raw plant material to purified this compound.
Caption: General workflow for this compound extraction and purification.
Diagram 2: Factors Influencing Extraction Efficiency
This diagram shows the key parameters that can be optimized to maximize the yield of this compound.
Caption: Key factors affecting the efficiency of this compound extraction.
References
- 1. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syringin: Plant Source, Traditional Uses, Anti-Cancer, Brain Protection, and Related Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Ultrasound-Assisted Extraction of Syringin from the Bark of Ilex rotunda Thumb Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted extraction of syringin from the bark of Ilex rotunda thumb using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Vacuum Microwave-Mediated Extraction of Syringoside and Oleuropein from Twigs of Syringa oblata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.cvbae.com [m.cvbae.com]
- 12. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Enrichment and purification of pedunculoside and syringin from the barks of Ilex rotunda with macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Quantitative Analysis of Methylsyringin: A Detailed Overview of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical methods for the quantification of Methylsyringin, a naturally occurring phenylpropanoid glycoside. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide presents detailed protocols adapted from established and validated methods for structurally similar compounds, such as Syringin. These protocols, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offer a robust starting point for developing and validating a quantitative analytical method for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of phenolic compounds in various matrices, including plant extracts and pharmaceutical formulations. The method's principle relies on the separation of the analyte of interest from other components in a sample based on its interaction with a stationary phase, followed by detection using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Application Note: Quantification of this compound in Plant Extracts using HPLC-UV
This application note describes a method for the quantitative analysis of this compound in plant extracts. The procedure involves a straightforward extraction followed by reversed-phase HPLC separation and UV detection.
Table 1: Typical HPLC-UV Method Parameters and Performance Characteristics (Adapted Method)
| Parameter | Value |
| Chromatographic Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and water (with 0.1% formic acid), gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | ~270 nm (To be determined by UV scan of this compound standard) |
| Injection Volume | 10 µL |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
Note: The values presented in this table are typical for a validated HPLC-UV method for a small molecule in a plant extract and should be determined experimentally during method validation for this compound.
Experimental Protocol: HPLC-UV Quantification of this compound
1. Standard Preparation: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol (B129727). b. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation (from Plant Material): a. Weigh approximately 1 gram of dried and powdered plant material. b. Add 20 mL of methanol and sonicate for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Analysis: a. Set up the HPLC system with the parameters outlined in Table 1. b. Inject the calibration standards to generate a calibration curve. c. Inject the prepared sample solutions. d. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. e. Quantify the amount of this compound in the sample using the calibration curve.
Figure 1: Experimental workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices or for pharmacokinetic studies, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer, allowing for highly specific detection and quantification of the target analyte.
Application Note: Ultrasensitive Quantification of this compound using LC-MS/MS
This application note outlines an LC-MS/MS method suitable for the quantification of this compound in biological matrices such as plasma or tissue homogenates. The method utilizes Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Table 2: Typical LC-MS/MS Method Parameters and Performance Characteristics (Adapted Method)
| Parameter | Value |
| Chromatographic Column | UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid (gradient elution) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Mass Spectrometer | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by infusion of this compound standard (e.g., Precursor ion [M-H]⁻ → Product ion) |
| Linearity Range | 0.1 - 100 ng/mL (R² > 0.99) |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~0.07 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Note: The values presented in this table are typical for a validated LC-MS/MS method and must be experimentally determined for this compound.
Experimental Protocol: LC-MS/MS Quantification of this compound
1. Standard and Sample Preparation: a. Prepare stock and calibration standards of this compound as described for the HPLC-UV method, using a suitable solvent. b. For biological samples (e.g., plasma), perform a protein precipitation step by adding three volumes of cold acetonitrile containing an internal standard. c. Vortex and centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the initial mobile phase composition and inject into the LC-MS/MS system.
2. LC-MS/MS Analysis: a. Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) by infusing a standard solution of this compound. b. Develop a sensitive and specific MRM method. c. Set up the LC-MS/MS system with the parameters from Table 2. d. Analyze the calibration standards and samples. e. Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.
Figure 2: Experimental workflow for the quantification of this compound by LC-MS/MS.
Potential Signaling Pathway Involvement: The Nrf2 Pathway
While the specific signaling pathways modulated by this compound are not well-elucidated, many phenolic compounds with antioxidant properties are known to interact with the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress. It is plausible that this compound, given its structure, may exert its potential biological effects through the activation of this pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
Application Notes and Protocols for Methylsyringin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylsyringin, a phenylpropanoid glycoside, is a derivative of syringin (B1682858) found in various plant species. Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. These attributes make this compound a compound of significant interest for investigation in various cell culture models. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments to explore its biological activities. The protocols provided are based on established methodologies for the closely related and more extensively studied compound, syringin, and can be adapted for this compound.
I. Anti-inflammatory Activity in Macrophage Cell Lines
This compound is investigated for its ability to mitigate inflammatory responses, often in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. The primary readouts for its anti-inflammatory effects are the inhibition of nitric oxide (NO) production and the modulation of pro-inflammatory cytokines and enzymes.
Quantitative Data Summary
| Cell Line | Stimulant | Compound | Concentration Range | Effect | Reference |
| RAW 264.7 | LPS (1 µg/mL) | Syringin | 0.5 µM, 1.5 µM, 4.5 µM | Dose-dependent inhibition of IL-6 production.[1] | [1] |
| RAW 264.7 | LPS | Syringin | Not specified | Significant inhibition of TNF-α production.[2] | [2] |
| RAW 264.7 | LPS | Syringin | Not specified | No significant inhibition of nitric oxide (NO) production.[2] |
Note: Data for the closely related compound syringin is presented as a proxy due to limited specific data for this compound.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO assay, 6-well for protein/RNA extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (dissolved in a vehicle like DMSO, ensuring final DMSO concentration is non-toxic, typically <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine measurements).
-
2. Cell Viability Assay (MTT Assay)
-
Principle: To ensure observed effects are not due to cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Measurement (Griess Assay)
-
Principle: Measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.
-
Protocol:
-
After cell treatment with this compound and LPS stimulation, collect 50-100 µL of the culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.
-
4. Western Blot for iNOS, COX-2, and NF-κB Pathway Proteins
-
Principle: To determine the effect of this compound on the protein expression of key inflammatory mediators and signaling molecules.
-
Protocol:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, and IκBα overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Signaling Pathway and Experimental Workflow
II. Neuroprotective Activity in Neuronal Cell Lines
This compound can be evaluated for its neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines such as the mouse hippocampal HT22 cells. Glutamate (B1630785) is a common neurotoxin used to induce oxidative stress and apoptosis in this cell line.
Quantitative Data Summary
| Cell Line | Stressor | Compound | Concentration Range | Effect | Reference |
| HT22 | Glutamate (5 mM) | Macelignan | 5 and 10 µM | Restored cell viability, inhibited ROS generation, and reduced apoptosis. | |
| HT22 | Glutamate (10 mM) | Myristargenol A | 10 µM | Increased cell viability to 113.6 ± 2.3%. |
Note: Data for other neuroprotective compounds in the HT22 cell line are presented to provide a reference for expected effective concentrations.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: HT22 (murine hippocampal)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Protocol:
-
Seed HT22 cells in appropriate culture plates.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding glutamate (e.g., 5-10 mM) for a specified duration (e.g., 24 hours).
-
2. Cell Viability Assay (MTT Assay)
-
Protocol: Follow the same protocol as described for RAW 264.7 cells.
3. Measurement of Reactive Oxygen Species (ROS)
-
Principle: Uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Protocol:
-
After treatment, wash the cells with serum-free medium.
-
Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
4. Western Blot for MAPK Pathway Proteins
-
Principle: To investigate if this compound's neuroprotective effect involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
-
Protocol:
-
Follow the general Western blot protocol as described above.
-
Use primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPK.
-
Signaling Pathway and Experimental Workflow
III. Antioxidant Activity in Cardiomyocyte Cell Lines
The antioxidant properties of this compound can be studied in cell models of oxidative stress, such as hydrogen peroxide (H₂O₂)-treated H9c2 cardiomyocytes.
Quantitative Data Summary
| Cell Line | Stressor | Compound | Concentration Range | Effect | Reference |
| H9c2 | H₂O₂ (200 µM) | Syringin | 1, 3, 10 µM | Dose-dependent increase in cell viability. | |
| H9c2 | H₂O₂ (200 µM) | Syringin | 3 µM | Rescued cells from H₂O₂-induced reductions in viability and antioxidative enzyme levels; inhibited apoptosis and inflammation. |
Note: Data for the closely related compound syringin is presented.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: H9c2 (rat cardiomyocyte)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Protocol:
-
Seed H9c2 cells in appropriate culture plates.
-
Allow cells to adhere for 24 hours.
-
Induce oxidative stress with H₂O₂ (e.g., 200 µM) for a specified time (e.g., 6 hours).
-
Co-treat with various concentrations of this compound.
-
2. Cell Viability Assay (e.g., CCK-8 or MTT)
-
Protocol: Follow standard protocols for these assays as described previously.
3. Measurement of Antioxidant Enzyme Activity
-
Principle: To determine if this compound enhances the endogenous antioxidant defense system.
-
Protocol:
-
After treatment, lyse the cells.
-
Use commercially available assay kits to measure the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.
-
4. Western Blot for Nrf2/HO-1 Pathway
-
Principle: To investigate if this compound's antioxidant effect is mediated through the activation of the Nrf2 signaling pathway.
-
Protocol:
-
Follow the general Western blot protocol.
-
Use primary antibodies against Nrf2 and HO-1.
-
Conclusion
This compound presents a promising avenue for research in the fields of inflammation, neurodegeneration, and oxidative stress. The protocols outlined in this document, based on established methods for related compounds, provide a solid foundation for researchers to investigate the cellular and molecular mechanisms of this compound in various in vitro models. It is recommended to perform dose-response studies and appropriate vehicle controls to ensure the validity of the experimental results.
References
What is the protocol for testing the antioxidant activity of Methylsyringin?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylsyringin, a phenylpropanoid glycoside, is a subject of growing interest within the scientific community due to its potential therapeutic properties, including its antioxidant activity. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides a comprehensive set of protocols for evaluating the antioxidant capacity of this compound.
The methodologies detailed herein are established, robust, and widely accepted in the field of antioxidant research. They cover a range of assays that measure different aspects of antioxidant action, including radical scavenging and reducing power. These protocols are designed to be accessible for both novice and experienced researchers.
Furthermore, this guide includes an overview of the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress that can be modulated by antioxidant compounds. Understanding the interaction of this compound with this pathway can provide deeper insights into its mechanism of action.
Key Experimental Protocols
A panel of in vitro assays is recommended to comprehensively assess the antioxidant profile of this compound. These assays are based on different chemical principles to provide a multi-faceted evaluation of its antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[1][2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a standard (Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each this compound dilution or standard to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared using Trolox as the standard, and the TEAC value of this compound is determined by comparing its absorbance change to that of Trolox.[3][4]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex.
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid to 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
In a 96-well microplate, add 20 µL of this compound solution (or standard/blank) to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The FRAP value of this compound is expressed as mmol of Fe²⁺ equivalents per gram of the compound.[5]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve.
Protocol:
-
Reagent Preparation:
-
Fluorescein (B123965) Solution: Prepare a stock solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4). Dilute to a working concentration (e.g., 10 nM).
-
AAPH Solution: Prepare a fresh solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in 75 mM phosphate buffer (e.g., 240 mM).
-
Prepare a stock solution and serial dilutions of this compound and a standard (Trolox) in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each this compound dilution, standard, or blank (phosphate buffer) to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately begin recording the fluorescence (excitation at 485 nm, emission at 520 nm) every 2 minutes for at least 60 minutes.
-
Calculate the net area under the fluorescence decay curve (AUC) for each sample by subtracting the AUC of the blank.
-
The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of this compound to the net AUC of Trolox.
-
Data Presentation
Note: As specific experimental data for this compound is not yet widely available in the literature, the following table provides representative antioxidant activity data for structurally similar compounds, Syringin and Sinapic Acid, to serve as a reference.
| Compound | Assay | IC50 (µg/mL) | TEAC (Trolox Equivalents) | Reference |
| Syringin | DPPH | >100 | - | |
| Sinapic Acid | DPPH | 8.3 | - | |
| Sinapic Acid | ABTS | 5.4 | - | |
| Sinapic Acid | ABTS | - | 86.5% inhibition at 50 µM | |
| Sinapic Acid | FRAP | - | Shows activity | |
| Sinapic Acid | ORAC | - | Shows significant activity |
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Signaling Pathway
References
- 1. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. citeqbiologics.com [citeqbiologics.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]
Application Note and Protocol: Quantification of Methylsyringin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylsyringin is a glycoside that has been identified in various plant species. As a natural product, its quantification is essential for various applications, including phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise, accurate, and robust method for the quantitative analysis of such compounds. This document provides a comprehensive protocol for the use of this compound as a standard in HPLC analysis.
Principle
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 stationary phase is used in conjunction with a polar mobile phase. The quantification of this compound is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a this compound reference standard. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon filters.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 98%).
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol (B129727) and make up to the mark. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase diluent (e.g., 50:50 methanol:water) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3. HPLC Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 20.0 60 40 25.0 10 90 30.0 10 90 30.1 90 10 | 35.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm.
4. Sample Preparation (Hypothetical Example from a Plant Matrix)
-
Extraction: Weigh 1 g of powdered dry plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase diluent.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
5. System Suitability
Before sample analysis, inject the 25 µg/mL working standard solution five times. The system suitability parameters should meet the following criteria to ensure the performance of the chromatographic system.
6. Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.
-
Data Acquisition: Record the peak areas for each standard injection.
-
Linear Regression: Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: System Suitability Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Observed Value (Mean) | %RSD |
| Retention Time (min) | %RSD ≤ 1.0 | 15.2 | 0.3 |
| Peak Area | %RSD ≤ 2.0 | 856423 | 0.8 |
| Tailing Factor | ≤ 2.0 | 1.1 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7500 | 1.5 |
Table 2: Linearity of this compound Standard
| Concentration (µg/mL) | Peak Area (Mean) |
| 1 | 34250 |
| 5 | 171300 |
| 10 | 342800 |
| 25 | 857000 |
| 50 | 1715000 |
| 100 | 3432000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Precision of the HPLC Method for this compound
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 5 | 1.2 | 1.8 |
| 25 | 0.9 | 1.4 |
| 100 | 0.7 | 1.1 |
Visualizations
Synthesis of Methylsyringin Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Methylsyringin derivatives, aimed at facilitating their exploration in drug discovery. This compound, a naturally occurring phenylpropanoid glycoside, and its derivatives are of interest due to their potential therapeutic properties, including antioxidant and anticancer activities. The following sections detail synthetic methodologies, present quantitative data for analogous compounds, and describe relevant biological evaluation techniques.
Introduction to this compound and its Therapeutic Potential
This compound (2,6-Dimethoxy-4-((1E)-3-methoxy-1-propen-1-yl)phenyl beta-D-glucopyranoside) is a constituent of various medicinal plants. Its chemical structure presents multiple sites for modification, offering the potential to generate a library of derivatives with enhanced biological activities. The methylation of flavonoids, a class of compounds structurally related to the aglycone of this compound, has been shown to improve metabolic stability and intestinal absorption, thereby increasing oral bioavailability and, in some cases, biological activity.[1][2]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through the modification of the hydroxyl groups on the syringin (B1682858) core. A key strategy is O-methylation, which can enhance the pharmacological properties of flavonoids and related phenolic compounds.[1][3]
General Protocol for O-Methylation of Phenolic Compounds
An environmentally friendly and efficient method for the O-methylation of flavonoids utilizes dimethyl carbonate (DMC) as both a reagent and a solvent, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. This method avoids the use of toxic and hazardous reagents like methyl iodide or dimethyl sulfate.[4]
Experimental Protocol:
-
To a solution of the starting flavonoid (1 equivalent) in dimethyl carbonate (DMC), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (stoichiometric amount relative to the flavonoid).
-
Reflux the reaction mixture at 90°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the methylated derivative.[4]
Note: The reaction time will vary depending on the specific substrate. For many flavonoids, reaction times range from 12 to 72 hours.[4]
Table 1: O-Methylation of Various Flavonoids using DMC and DBU[4]
| Entry | Starting Flavonoid | Product(s) | Reaction Time (h) | Yield (%) |
| 1 | 5-Hydroxyflavone | 5-Methoxyflavone | 48 | Quantitative |
| 2 | 6-Hydroxyflavone | 6-Methoxyflavone | 36 | Quantitative |
| 3 | 7-Hydroxyflavone | 7-Methoxyflavone | 12 | Quantitative |
| 4 | 5,7-Dihydroxyflavone | 5-Hydroxy-7-methoxyflavone & 5,7-Dimethoxyflavone | 48 | - |
| 5 | 5,7-Dihydroxyflavone | 5,7-Dimethoxyflavone | 72 | Quantitative |
| 6 | 3-Hydroxyflavone | 3-Methoxyflavone | 24 | Quantitative |
This protocol can be adapted for the synthesis of this compound derivatives by targeting the free hydroxyl groups on the glucose moiety or by first hydrolyzing the glycosidic bond to yield the aglycone, followed by methylation of the resulting phenolic hydroxyl groups.
Workflow for Synthesis and Characterization
References
The Application of Syringin (and its derivative Methylsyringin) in Metabolomics Studies: A Detailed Overview
Introduction
While the term "Methylsyringin" is less common in scientific literature, it is recognized as Syringin (B1682858) methyl ether, a derivative of the more extensively studied compound, Syringin (also known as Eleutheroside B).[1][2] Current metabolomics research primarily focuses on Syringin, a phenylpropanoid glycoside found in various plants, to elucidate its mechanisms of action in various disease models.[3][4] This document details the application of Syringin in metabolomics, providing insights into its effects on metabolic pathways, quantitative data from relevant studies, and comprehensive experimental protocols. Given the close structural relationship, the methodologies and findings presented for Syringin offer a strong foundation for potential metabolomics studies involving this compound.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Its application in studying natural compounds like Syringin allows researchers to understand their systemic effects and identify therapeutic targets.
Application Note 1: Unveiling the Therapeutic Mechanism of Syringin in Hepatitis B Virus Infection through Untargeted Metabolomics
Objective: To investigate the metabolic perturbations in a hepatitis B virus (HBV) transgenic mouse model and the therapeutic effects of Syringin using an untargeted metabolomics approach.[5]
Background: Syringin has demonstrated hepatoprotective effects, potentially by reducing oxidative stress. Untargeted metabolomics is a powerful tool to discover biomarkers and metabolic pathways affected by disease and therapeutic interventions. This study aimed to identify the key metabolic pathways modulated by Syringin in the context of HBV infection.
Experimental Approach: Serum samples from control, HBV model, and Syringin-treated mice were analyzed using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).
Key Findings:
-
Syringin treatment led to a significant amelioration of liver pathology and a reduction in HBV DNA replication.
-
Metabolomic analysis identified 33 potential biomarkers related to HBV infection, with 25 of these being regulated by Syringin treatment.
-
The study revealed that Syringin exerts its therapeutic effects by modulating several key metabolic pathways, primarily related to amino acid and fatty acid metabolism.
Quantitative Data Summary:
The following table summarizes the key metabolic pathways perturbed by HBV and regulated by Syringin, based on pathway impact analysis.
| Metabolic Pathway | Key Metabolites Regulated by Syringin | Pathway Impact Value |
| Phenylalanine, Tyrosine and Tryptophan Biosynthesis | L-Phenylalanine, L-Tyrosine | 0.500 |
| Phenylalanine Metabolism | Phenylalanine, Phenyllactic acid | 0.407 |
| Arachidonic Acid Metabolism | Arachidonic acid, Prostaglandins | 0.329 |
| Glyoxylate and Dicarboxylate Metabolism | Glyoxylic acid, Malic acid | 0.296 |
| Pyruvate Metabolism | Pyruvic acid, Lactic acid | 0.187 |
| Alanine, Aspartate and Glutamate Metabolism | L-Alanine, L-Aspartate, L-Glutamate | 0.149 |
| Arginine and Proline Metabolism | L-Arginine, L-Proline, L-Ornithine | 0.127 |
| Citrate Cycle (TCA Cycle) | Citric acid, Succinic acid | 0.125 |
Data adapted from the metabolomics analysis of serum from a Hepatitis B mouse model treated with Syringin.
Signaling Pathway Diagram:
Application Note 2: Elucidating the Anti-Diabetic Mechanism of Syringin via Integrated Metabolomics and Network Pharmacology
Objective: To investigate the therapeutic mechanism of Syringin in type 2 diabetes mellitus (T2DM) by integrating non-targeted metabolomics, network pharmacology, and experimental validation.
Background: Syringin has been shown to possess anti-diabetic properties, but its precise mechanism of action is not fully understood. This study employed a multi-pronged approach to identify key metabolic pathways and molecular targets of Syringin in T2DM.
Experimental Approach: A T2DM mouse model was established, and the therapeutic effects of Syringin were evaluated. Non-targeted metabolomics was performed on serum samples. Network pharmacology and molecular docking were used to predict and validate protein targets.
Key Findings:
-
Syringin effectively lowered blood glucose levels and improved diabetic symptoms in the T2DM mouse model.
-
Metabolomics analysis identified 14 diabetes-related biomarkers, with the alpha-linolenic acid metabolic pathway being significantly regulated by Syringin.
-
Key enzymes in this pathway, including PLA2G4B, PLAAT3, and FADS2, were identified as direct targets of Syringin.
-
Network pharmacology and subsequent validation experiments confirmed that Syringin modulates the expression of these enzymes and downstream proteins like AKT1, IL-6, and ALB.
Quantitative Data Summary:
The following table highlights the key biomarkers in the alpha-linolenic acid pathway that are modulated by Syringin in the T2DM model.
| Metabolite | Change in T2DM Model | Change after Syringin Treatment |
| Alpha-Linolenic Acid | Decreased | Increased |
| Eicosapentaenoic Acid (EPA) | Decreased | Increased |
| Docosahexaenoic Acid (DHA) | Decreased | Increased |
Qualitative changes based on the study investigating Syringin's effect on T2DM.
Experimental Workflow Diagram:
Experimental Protocols
Protocol 1: Untargeted Metabolomics of Serum for Hepatitis B Study
1. Sample Collection and Preparation:
-
Collect blood samples from mice via retro-orbital bleeding.
-
Allow blood to clot at 4°C for 2 hours, then centrifuge at 3000 rpm for 10 minutes to separate the serum.
-
Store serum samples at -80°C until analysis.
-
For analysis, thaw serum samples on ice.
-
Precipitate proteins by adding 400 µL of a pre-chilled methanol-acetonitrile (1:1, v/v) solution to 100 µL of serum.
-
Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a gentle nitrogen stream.
-
Reconstitute the dried extract in 100 µL of a water-acetonitrile (1:1, v/v) solution for UPLC-MS analysis.
2. UPLC-MS Analysis:
-
Chromatographic System: Utilize an ultra-performance liquid chromatography system.
-
Column: Employ a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: Use a gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: Maintain a flow rate of 0.3 mL/min.
-
Injection Volume: Inject 2-5 µL of the prepared sample.
-
Mass Spectrometry: Couple the UPLC system to a high-resolution mass spectrometer (e.g., Q-TOF MS).
-
Ionization Mode: Acquire data in both positive and negative electrospray ionization (ESI) modes.
-
Mass Range: Scan a mass range of m/z 50-1000.
3. Data Analysis:
-
Process the raw data using software such as XCMS for peak picking, alignment, and integration.
-
Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA)) to identify differential metabolites.
-
Identify metabolites by comparing the m/z values and fragmentation patterns with databases like the Human Metabolome Database (HMDB) and METLIN.
-
Conduct pathway analysis using tools like MetaboAnalyst to identify significantly altered metabolic pathways.
Protocol 2: Metabolomics for Type 2 Diabetes Study and Target Validation
1. Sample Preparation for Metabolomics:
-
Follow the same serum collection and protein precipitation protocol as described in Protocol 1.
2. UPLC-MS Analysis for Metabolomics:
-
Utilize a similar UPLC-MS setup and methodology as outlined in Protocol 1 to acquire the metabolomic profiles of the T2DM and control groups.
3. Network Pharmacology Analysis:
-
Identify potential protein targets of Syringin using databases such as STITCH, SwissTargetPrediction, and PharmMapper.
-
Retrieve T2DM-related genes from databases like GeneCards and OMIM.
-
Construct a protein-protein interaction (PPI) network of the overlapping targets using the STRING database and visualize it with Cytoscape.
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the core targets.
4. Molecular Docking:
-
Obtain the 3D structures of Syringin and the predicted target proteins (e.g., PLA2G4B, PLAAT3, FADS2) from PubChem and the Protein Data Bank (PDB), respectively.
-
Perform molecular docking simulations using software like AutoDock Vina to predict the binding affinity and interaction modes between Syringin and the target proteins.
5. Experimental Validation (Western Blot):
-
Treat relevant cells (e.g., HepG2 cells) or use tissue lysates from the animal model.
-
Extract total protein and determine the concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk and incubate with primary antibodies against the target proteins (e.g., PLA2G4B, AKT1, IL-6) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Metabolomics has proven to be an invaluable tool in understanding the therapeutic mechanisms of Syringin. The detailed studies on its effects in hepatitis B and type 2 diabetes have not only identified key modulated metabolic pathways, such as amino acid and alpha-linolenic acid metabolism, but also pinpointed specific molecular targets. The provided protocols offer a robust framework for researchers to conduct similar investigations. While direct metabolomics studies on this compound are currently lacking, the methodologies and findings for Syringin provide a clear and promising path for future research into this and other related natural compounds.
References
- 1. Syringin methyl ether | C18H26O9 | CID 131752679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethoxy-4-((1E)-3-methoxy-1-propen-1-yl)phenyl beta-D-glucopyranoside | C18H26O9 | CID 15108321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syringin: a naturally occurring compound with medicinal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative metabolomics unveils molecular changes and metabolic networks of syringin against hepatitis B mice by untargeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Methylsyringin-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylsyringin is a phenylpropanoid glycoside found in some medicinal plants.[1] While its biological activities are not extensively characterized, its chemical structure suggests potential therapeutic properties, including antioxidant and anti-inflammatory effects, which are common among phenolic compounds.[2][3] These application notes provide a comprehensive guide to developing and implementing a series of assays to screen and characterize the bioactivity of this compound.
The proposed workflow follows a tiered approach, beginning with fundamental biochemical assays to establish baseline antioxidant and enzyme-inhibiting potential. This is followed by more complex cell-based assays to evaluate its effects in a biologically relevant context.[4][5] This structured approach is crucial in the early stages of drug discovery for identifying and validating new drug candidates.
Tier 1: Biochemical Assays
Biochemical assays are rapid, cost-effective methods for initial screening of the pharmacological properties of a compound.
Antioxidant Activity Assays
Antioxidant assays are laboratory tests designed to measure the ability of a substance to prevent or inhibit oxidation. These tests are crucial for evaluating a substance's capacity to neutralize free radicals and prevent oxidative damage. Common methods for determining antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations.
-
Use a known antioxidant, such as Ascorbic Acid or Trolox, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each this compound dilution or control to triplicate wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | X1 | Y1 | Z |
| X2 | Y2 | ||
| X3 | Y3 | ||
| Positive Control | C1 | P1 | Q |
| (e.g., Ascorbic Acid) | C2 | P2 | |
| C3 | P3 |
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution becomes colorless. The change in absorbance is measured to quantify the antioxidant activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or water to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of this compound and a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution or control to triplicate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula mentioned for the DPPH assay.
-
Determine the IC50 value.
-
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | X1 | Y1 | Z |
| X2 | Y2 | ||
| X3 | Y3 | ||
| Positive Control | C1 | P1 | Q |
| (e.g., Trolox) | C2 | P2 | |
| C3 | P3 |
Visualization of DPPH Assay Principle:
Caption: Principle of the DPPH radical scavenging assay.
Enzyme Inhibition Assay: Lipoxygenase (LOX) Inhibition
Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes. Lipoxygenases are enzymes involved in the inflammatory pathway, and their inhibition is a target for anti-inflammatory drugs.
Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, which can be monitored by measuring the increase in absorbance at 234 nm due to the formation of a conjugated diene. An inhibitor will reduce the rate of this reaction.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of lipoxygenase in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Prepare a substrate solution of linoleic acid in the same buffer.
-
Prepare serial dilutions of this compound and a known LOX inhibitor (e.g., Quercetin) as a positive control.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add 20 µL of each this compound dilution or control to triplicate wells.
-
Add 160 µL of the lipoxygenase solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.
-
Immediately measure the absorbance at 234 nm every 30 seconds for 5-10 minutes using a microplate reader with kinetic mode.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value by plotting the percentage inhibition against the concentration of this compound.
-
Data Presentation:
| Compound | Concentration (µg/mL) | Reaction Rate (mAU/min) | % Inhibition | IC50 (µg/mL) |
| This compound | X1 | R1 | Y1 | Z |
| X2 | R2 | Y2 | ||
| X3 | R3 | Y3 | ||
| Positive Control | C1 | RC1 | P1 | Q |
| (e.g., Quercetin) | C2 | RC2 | P2 | |
| C3 | RC3 | P3 |
Tier 2: Cell-Based Assays
Cell-based assays provide a more biologically relevant system to study the effects of a compound on cellular processes and signaling pathways.
Anti-Inflammatory Activity in Macrophage Cells
This assay evaluates the ability of this compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in macrophage cells stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory mediators, including NO. The anti-inflammatory activity of this compound is quantified by measuring the reduction in NO production.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various non-toxic concentrations of this compound (determined by a prior cytotoxicity assay, e.g., MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent), and a positive control (cells + LPS).
-
-
Measurement of Nitric Oxide (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite (B80452) standard curve to quantify the concentration of nitrite (a stable product of NO) in the samples.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of NO production.
-
Data Presentation:
| Treatment Group | This compound (µg/mL) | Nitrite Concentration (µM) | % Inhibition of NO Production | IC50 (µg/mL) |
| Control | 0 | C1 | N/A | N/A |
| LPS | 0 | C2 | 0 | |
| This compound | X1 | S1 | Y1 | Z |
| X2 | S2 | Y2 | ||
| X3 | S3 | Y3 |
Visualization of the Proposed Anti-Inflammatory Signaling Pathway:
Caption: Proposed mechanism of anti-inflammatory action of this compound.
Logical Workflow for Assay Development
The development of a robust assay for this compound should follow a logical progression from initial hypothesis to final validation.
References
- 1. 2,6-Dimethoxy-4-((1E)-3-methoxy-1-propen-1-yl)phenyl beta-D-glucopyranoside | C18H26O9 | CID 15108321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Constituents and Their Biological Activities from Genus Styrax [mdpi.com]
- 3. Silychristin: Skeletal Alterations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for In Vivo Delivery of Methylsyringin
Disclaimer: To date, specific in vivo pharmacokinetic and delivery protocol studies for Methylsyringin are not extensively available in the public domain. The following application notes and protocols have been developed based on established in vivo methodologies for structurally related compounds, namely Syringin and Syringic acid. Researchers should use this information as a guideline and optimize the protocols for their specific experimental needs and animal models.
Introduction
This compound, a phenylpropanoid glycoside, is a compound of interest for its potential therapeutic properties, likely sharing similarities with related molecules like Syringin and Syringic acid, which have demonstrated antioxidant, anti-inflammatory, and cardioprotective effects in preclinical studies. Effective in vivo delivery is crucial for evaluating the efficacy and pharmacokinetic profile of this compound. This document provides detailed protocols for the two most common administration routes used for similar compounds in rodent models: oral gavage and intraperitoneal injection.
Data Presentation: In Vivo Administration of Related Compounds
The following tables summarize quantitative data from in vivo studies of Syringin and Syringic acid in rat models. This data can serve as a starting point for dose selection in studies involving this compound.
Table 1: Oral Administration of Syringic Acid in Rats
| Compound | Animal Model | Condition | Dosage | Frequency | Vehicle | Key Findings |
| Syringic Acid | Sprague-Dawley Rats | Streptozotocin-induced Diabetes | 50 mg/kg | Daily for 60 days | Oral tube | Significantly reduced blood glucose and HbA1C levels; improved plasma insulin.[1] |
| Syringic Acid | Wistar Rats | Streptozotocin-induced Diabetes | 25, 50, and 100 mg/kg | Daily for 6 weeks | Intragastric gavage (Saline) | Dose-dependent reduction in lipid peroxidation in the brain and sciatic nerve.[2] |
| Syringic Acid | Wistar Rats | Neonatal Streptozotocin-induced Diabetes | 25 and 50 mg/kg | Daily for 10 weeks | p.o. | Ameliorated diabetic complications.[3] |
| Syringic Acid | Wistar Rats | Subacute Toxicity Study | 1000 mg/kg | Daily for 14 days | p.o. | No major adverse effects observed.[4][5] |
Table 2: Intraperitoneal Administration of Syringin in Rats
| Compound | Animal Model | Condition | Dosage | Frequency | Vehicle | Key Findings |
| Syringin | Rats | Myocardial Ischemia/Reperfusion | Not explicitly stated | Daily for 7 days | Intraperitoneal injection | Improved cardiac function and reduced infarct size.[6][7] |
| Syringin | Mice | LPS/D-GalN-induced Liver Injury | 25 and 50 mg/kg | Not specified | Not specified | Protective and dose-dependent effect on liver injury.[8] |
Experimental Protocols
Protocol for Oral Gavage in Rats
Oral gavage is a standard method for the precise oral administration of substances.[9]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Homogenizer or sonicator
-
Sterile syringes (1-5 mL)
-
Stainless steel or flexible plastic gavage needles (16-18 gauge for adult rats)[9]
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Suspension:
-
Based on the desired dosage (e.g., starting with a range of 25-100 mg/kg as informed by Syringic acid studies), calculate the required amount of this compound and vehicle.
-
Weigh the precise amount of this compound powder.
-
Suspend the powder in the chosen vehicle. Use a homogenizer or sonicator to ensure a uniform and stable suspension. The volume should not exceed 10-20 ml/kg of the animal's body weight.[9]
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the exact volume of the suspension to be administered.
-
Gently but firmly restrain the rat. For a one-person procedure, hold the rat near the thoracic region and support its lower body. The head should be held steady.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle next to the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this depth on the needle.
-
Gently open the rat's mouth and insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle smoothly along the upper palate towards the esophagus. The rat should swallow as the tube enters the esophagus. Do not force the needle. If resistance is met, withdraw and try again.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to administer the this compound suspension.
-
Administer the entire volume steadily.
-
-
Post-Administration:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[9]
-
Protocol for Intraperitoneal Injection in Rats
Intraperitoneal (IP) injection is a common route for systemic administration of therapeutic agents.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., sterile saline)
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Based on the desired dosage (e.g., starting with a range of 25-50 mg/kg as informed by Syringin studies), calculate the required amount of this compound and vehicle.
-
Dissolve this compound in the sterile vehicle. Ensure complete dissolution. The solution should be sterile; filter sterilization may be necessary if the compound is heat-labile.
-
The injection volume should not exceed 10 ml/kg of the animal's body weight.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise injection volume.
-
Restrain the rat securely. One method is to hold the rat with its head and forelimbs immobilized, exposing the abdomen.
-
-
Injection Site Preparation:
-
The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum.
-
Swab the injection site with 70% ethanol.
-
-
Injection:
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is drawn, withdraw the needle and inject at a different site with a fresh needle.
-
Slowly inject the this compound solution.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualization of Potential Signaling Pathways
Based on studies with the related compound Syringin, this compound may exert its effects through the modulation of key signaling pathways involved in cellular stress and inflammation.
References
- 1. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 2. researchanimaltraining.com [researchanimaltraining.com]
- 3. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Safety evaluation of syringic acid: subacute oral toxicity studies in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection of the heart against ischemia/reperfusion by silent information regulator 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Methylsyringin as a Chemotaxonomic Marker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful complementary approach to traditional morphological and molecular methods. Secondary metabolites, in particular, provide a rich source of characters for discerning evolutionary relationships and delineating taxonomic boundaries. Methylsyringin, a phenylpropanoid glycoside, and its close structural analog syringin (B1682858), have emerged as promising chemotaxonomic markers in angiosperms. Their distribution, while widespread, is not ubiquitous, making their presence, absence, or quantitative variation a valuable taxonomic indicator at the family, genus, and even species level.
These application notes provide a comprehensive overview of the utility of this compound as a chemotaxonomic marker. They detail its distribution, biosynthesis, and the analytical protocols required for its detection and quantification, enabling researchers to effectively integrate this chemical marker into their taxonomic and drug discovery workflows.
Application Notes
Principle of this compound in Chemotaxonomy
The utility of this compound as a chemotaxonomic marker is founded on the following principles:
-
Restricted Distribution: While found across numerous plant families, this compound and its precursors are not universally present. Their occurrence is linked to specific enzymatic pathways that have evolved in certain lineages.
-
Genetic Basis: The biosynthesis of this compound is under genetic control. Therefore, its presence is a reflection of the plant's genetic makeup and evolutionary history.
-
Quantitative Variation: The concentration of this compound can vary significantly between different plant taxa and even between different tissues within the same plant. This quantitative data can provide a finer level of taxonomic discrimination.
-
Structural Variation: The basic syringin structure can be modified by various enzymatic reactions (e.g., methylation, glycosylation) leading to a diversity of related compounds, including this compound. The profile of these derivatives can be a unique chemical fingerprint for a particular taxon.
Applications in Plant Systematics and Drug Discovery
-
Resolving Taxonomic Ambiguities: The presence or absence of this compound can help to clarify relationships between closely related species or genera where morphological characters are inconclusive.
-
Authentication of Herbal Medicines: As many medicinal plants are identified and sourced based on traditional knowledge, adulteration and misidentification are common. This compound can serve as a specific marker to verify the authenticity and quality of raw plant materials. For instance, syringin is a known bioactive compound in the adaptogenic plant Eleutherococcus senticosus (Siberian ginseng).
-
Bioprospecting for Novel Bioactive Compounds: The biosynthetic pathway leading to this compound is part of the larger phenylpropanoid pathway, which is responsible for a vast array of bioactive compounds, including lignans, flavonoids, and coumarins. The presence of this compound can indicate the plant's potential to produce other structurally related compounds with interesting pharmacological activities.
Data Presentation
The concentration of syringin, a close analog and likely precursor of this compound, has been quantified in various plant species. This data, summarized below, highlights the quantitative variation that can be exploited for chemotaxonomic purposes. While specific quantitative data for this compound is limited in the literature, the concentrations of syringin provide a valuable proxy for estimating its potential levels.
| Plant Family | Species | Plant Part | Syringin Concentration (% dry weight) | Reference |
| Araliaceae | Eleutherococcus senticosus | Stem Bark | 0.6 - 1.5 | [1][2] |
| Oleaceae | Syringa vulgaris | Bark | ~0.2 | [2] |
| Plantaginaceae | Plantago asiatica | Whole Plant | 0.05 - 0.1 | [1] |
| Magnoliaceae | Magnolia officinalis | Bark | 0.1 - 0.5 | [1] |
| Rosaceae | Rosa woodsii | Stems | Present (not quantified) | [2] |
| Asteraceae | Saussurea involucrata | Whole Plant | Present (not quantified) | [1] |
| Putranjivaceae | Putranjiva roxburghii | Not specified | This compound reported (not quantified) | [3] |
| Menispermaceae | Tinospora cordifolia | Not specified | This compound reported (not quantified) | [3] |
Note: The concentration of these compounds can be influenced by various factors, including geographic location, season of harvest, and the specific analytical methods used.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of phenylpropanoid glycosides, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material
-
80% Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants from all three extractions.
-
Filter the combined extract through a 0.45 µm syringe filter into a clean vial for HPLC or LC-MS analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the separation and quantification of this compound. The specific parameters may need to be optimized depending on the plant matrix and the available instrumentation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 10-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or determined by the UV spectrum of a this compound standard)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of a certified this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Analysis: Inject the prepared plant extracts and the calibration standards into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to calculate the concentration of this compound in the plant extracts.
Visualizations
Biosynthetic Pathway of Syringin
The biosynthesis of syringin, the precursor to this compound, is embedded within the broader phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce a variety of phenolic compounds.
Caption: Phenylpropanoid pathway leading to the biosynthesis of Syringin and this compound.
Experimental Workflow for Chemotaxonomic Analysis
This workflow outlines the logical steps for utilizing this compound as a chemotaxonomic marker, from sample collection to data analysis and taxonomic inference.
Caption: Experimental workflow for the use of this compound in chemotaxonomic studies.
Conclusion
This compound and its related compounds represent a valuable class of chemical markers for chemotaxonomic studies in angiosperms. Their restricted distribution and quantifiable variation provide a robust dataset for addressing questions in plant systematics, from resolving species relationships to authenticating herbal products. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to begin exploring the chemotaxonomic potential of this compound in their own studies. Further research focusing on the quantification of this compound across a broader range of plant taxa will undoubtedly enhance its utility as a powerful tool in plant science and natural product discovery.
References
- 1. Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Dimethoxy-4-((1E)-3-methoxy-1-propen-1-yl)phenyl beta-D-glucopyranoside | C18H26O9 | CID 15108321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methylsyringin Synthesis
Welcome to the technical support center for the synthesis of Methylsyringin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing primarily on the widely used Koenigs-Knorr glycosylation method and its alternatives.
Issue 1: Low or No Yield of this compound
Low product yield is a frequent challenge in glycosylation reactions. The root cause often lies in the reactivity of the starting materials or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Moisture Contamination | Ensure all glassware is rigorously dried (oven-dried is recommended) and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] | Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated glycosyl donor (e.g., acetobromoglucose), rendering it inactive and leading to significantly reduced yields.[1][2] |
| Inactive Promoter | Use a fresh batch of the promoter (e.g., silver (I) oxide, silver carbonate, or cadmium carbonate). For highly sensitive reactions, consider preparing silver (I) oxide immediately before use.[1] | The promoter is essential for activating the glycosyl donor. Promoters can degrade over time or through improper storage, leading to a loss of activity. |
| Degraded Glycosyl Donor | Use a fresh supply of the glycosyl donor (e.g., acetobromoglucose). Store it protected from moisture and light. | The glycosyl donor is a key reagent and can decompose if not stored correctly, leading to a lower concentration of the active species. |
| Low Reactivity of Syringol | Increase the reaction time or temperature moderately. Monitor the reaction closely by TLC to avoid decomposition. Consider using a more reactive glycosyl donor or a more potent promoter system, such as silver triflate. | The phenolic hydroxyl group of syringol (the aglycone for this compound) may exhibit lower nucleophilicity compared to aliphatic alcohols, requiring more forcing conditions to achieve good conversion. |
| Suboptimal Solvent | Dichloromethane (B109758) (CH₂Cl₂) is a commonly used and effective solvent for Koenigs-Knorr reactions. If solubility is an issue, other anhydrous, non-polar aprotic solvents can be tested. | The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and yield. |
Issue 2: Formation of Stereoisomeric Mixtures (α and β anomers)
Controlling the stereochemistry at the anomeric center is crucial for obtaining the desired this compound isomer.
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of Neighboring Group Participation | Use a glycosyl donor with a participating group at the C-2 position, such as an acetyl or benzoyl group. | A participating group at C-2 will form a cyclic acyloxonium ion intermediate, which blocks the α-face of the sugar. This directs the incoming nucleophile (syringol) to attack from the β-face, leading to the formation of the 1,2-trans-glycoside (β-anomer). |
| Use of Non-Participating Protecting Groups | Avoid using non-participating groups like benzyl (B1604629) or methyl ethers at the C-2 position of the glycosyl donor if stereoselectivity is critical. | Ether-based protecting groups at C-2 do not provide neighboring group assistance, which can result in the formation of a mixture of α and β anomers. |
Issue 3: Difficulty in Product Purification
The presence of unreacted starting materials, byproducts, and stereoisomers can complicate the purification of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize reaction conditions (time, temperature, promoter) to drive the reaction to completion. | An incomplete reaction will leave significant amounts of starting materials, which have similar polarities to the product, making separation challenging. |
| Formation of Side Products | Ensure anhydrous conditions to prevent hydrolysis of the glycosyl donor. Use a slight excess of the glycosyl acceptor (syringol) to minimize self-condensation of the donor. | Side reactions reduce the yield of the desired product and introduce impurities that need to be removed. |
| Ineffective Chromatographic Separation | Utilize a gradient elution system during column chromatography, starting with a non-polar solvent and gradually increasing the polarity. This will help in separating the desired product from closely related impurities. | The polarity of the glycosylated product is often very similar to that of the unreacted aglycone and other byproducts, requiring careful optimization of the chromatographic conditions for effective separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The Koenigs-Knorr reaction is a classical and widely used method for the synthesis of O-glycosides, including this compound. This reaction involves the coupling of a glycosyl halide (donor) with an alcohol or phenol (B47542) (acceptor) in the presence of a promoter, typically a heavy metal salt like silver(I) oxide or silver carbonate.
Q2: How can I improve the yield of the Koenigs-Knorr reaction for this compound synthesis?
Several factors can be optimized to improve the yield:
-
Reagent Quality: Use high-purity, anhydrous reagents and solvents.
-
Promoter: Use a fresh and active promoter. The addition of a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to the silver(I) oxide-promoted reaction can dramatically increase the reaction rate and yield.
-
Protecting Groups: The choice of protecting groups on the glycosyl donor is critical. Electron-donating groups (e.g., benzyl ethers) can increase the reactivity of the donor (arming effect), while electron-withdrawing groups (e.g., acetyl esters) decrease reactivity (disarming effect).
-
Reaction Conditions: Optimize the temperature and reaction time by monitoring the reaction progress with TLC.
Q3: Are there alternative methods to the Koenigs-Knorr reaction for this compound synthesis?
Yes, several alternative methods can be considered, especially if the Koenigs-Knorr reaction gives low yields or side products.
-
Phase-Transfer Catalysis (PTC): This method is advantageous for the glycosylation of phenols and can be performed under milder conditions. It involves the use of a phase-transfer catalyst to facilitate the reaction between the glycosyl donor in an organic phase and the phenoxide in an aqueous or solid phase.
-
Enzymatic Synthesis: Biocatalysis using glycosyltransferases or glycosidases offers high stereoselectivity and regioselectivity under mild reaction conditions, avoiding the need for protecting groups and harsh reagents.
Q4: How do I choose the right protecting groups for my glycosyl donor?
The choice of protecting groups influences both the reactivity of the donor and the stereochemical outcome of the reaction.
-
For 1,2-trans-glycosides (like the β-anomer of this compound), a participating group (e.g., acetyl, benzoyl) at the C-2 position is essential for high stereoselectivity.
-
To increase reactivity , "arming" protecting groups like benzyl ethers can be used at other positions (e.g., C-3, C-4, C-6).
-
To decrease reactivity and potentially improve selectivity in some cases, "disarming" protecting groups like acetyl or benzoyl esters can be used.
Quantitative Data Summary
The following tables summarize quantitative data from various glycosylation reactions, providing a baseline for optimizing the synthesis of this compound.
Table 1: Effect of Promoter on Koenigs-Knorr Glycosylation Yield
| Glycosyl Donor | Glycosyl Acceptor | Promoter (equiv.) | Additive (mol%) | Solvent | Time | Yield (%) | Reference |
| Per-benzoylated mannosyl bromide | Secondary Alcohol | Ag₂O (3.0) | - | CH₂Cl₂ | 30 h | 5 | |
| Per-benzoylated mannosyl bromide | Secondary Alcohol | Ag₂O (3.0) | TMSOTf (20) | CH₂Cl₂ | <5 min | 99 | |
| Acetobromoglucose | 2-(4-methoxybenzyl)cyclohexanol | Cadmium Carbonate | - | Toluene | 6 h | 50-60 | |
| Acetobromoglucose | Methyl α-L-fucopyranoside | Ag₂O (1.0) | 2-aminoethyl diphenylborinate (10) | Acetonitrile | 4 h | 90 |
Table 2: Effect of Glycosyl Donor Protecting Groups on Reactivity and Yield
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Per-benzoylated mannosyl bromide | Secondary Alcohol | Ag₂O/TMSOTf | CH₂Cl₂ | 10 min | 98 | Not specified | |
| Per-benzylated galactosyl donor | Secondary Alcohol | Ag₂O/TMSOTf | CH₂Cl₂ | Not specified | High | Reduced stereoselectivity |
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation of Syringol
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Acetobromo-α-D-glucose (glycosyl donor)
-
Syringol (glycosyl acceptor)
-
Silver(I) oxide (promoter)
-
Anhydrous dichloromethane (solvent)
-
Molecular sieves (4Å)
-
Celite
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (Argon or Nitrogen).
-
To a round-bottom flask, add syringol (1.2 equivalents) and freshly activated 4Å molecular sieves.
-
Add anhydrous dichloromethane to dissolve the syringol.
-
In a separate flask, dissolve acetobromo-α-D-glucose (1.0 equivalent) in anhydrous dichloromethane.
-
Add the glycosyl donor solution to the syringol solution via a cannula.
-
Add silver(I) oxide (1.5 - 2.0 equivalents) to the reaction mixture in portions while stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Phase-Transfer Catalyzed Glycosylation of Syringol
Materials:
-
Acetobromo-α-D-glucose (glycosyl donor)
-
Syringol (glycosyl acceptor)
-
Tetrabutylammonium bromide (TBAB) (phase-transfer catalyst)
-
Sodium hydroxide (B78521) (base)
-
Dichloromethane (organic solvent)
-
Water (aqueous solvent)
Procedure:
-
Dissolve syringol (1.2 equivalents) and TBAB (0.1 equivalents) in a mixture of dichloromethane and aqueous sodium hydroxide solution (e.g., 50% w/v).
-
To this biphasic mixture, add a solution of acetobromo-α-D-glucose (1.0 equivalent) in dichloromethane dropwise with vigorous stirring.
-
Continue stirring vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Enzymatic Synthesis of this compound
Materials:
-
Syringol (acceptor)
-
Activated sugar donor (e.g., UDP-glucose for glycosyltransferases, or a simple glycoside for transglycosidases)
-
Appropriate enzyme (glycosyltransferase or glycosidase)
-
Buffer solution (optimal pH for the enzyme)
Procedure:
-
Dissolve syringol and the sugar donor in the appropriate buffer solution.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixture with gentle agitation for a set period (e.g., 1-24 hours). A time-course experiment is recommended to determine the optimal reaction time.
-
Quench the reaction by adding a miscible organic solvent (e.g., ethanol) or by heat inactivation of the enzyme.
-
Remove the denatured enzyme by centrifugation.
-
Purify the product from the supernatant, typically using chromatographic methods like HPLC.
Visualizations
Caption: Mechanism of the Koenigs-Knorr reaction for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Methylsyringin Instability in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds in solution is paramount for obtaining reliable and reproducible experimental results. Methylsyringin, a phenolic glycoside, can exhibit instability in aqueous solutions, leading to degradation and loss of activity. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound in solution?
A1: Like many phenolic compounds, the stability of this compound in solution is primarily influenced by several factors:
-
pH: Extremes in pH, both acidic and alkaline, can catalyze the hydrolysis of the glycosidic bond or promote oxidation of the phenolic structure.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic ring.
-
Solvent: The choice of solvent can impact the solubility and stability of this compound.
Q2: I am observing a rapid loss of my this compound compound in my aqueous buffer. What could be the cause?
A2: Rapid degradation of this compound in an aqueous buffer is often linked to the pH of the solution. Phenolic compounds can be particularly unstable in neutral to alkaline conditions due to the increased susceptibility to oxidation. Consider the following troubleshooting steps:
-
Verify Buffer pH: Ensure the pH of your buffer is accurately measured and is within a range suitable for this compound. For many phenolic compounds, a slightly acidic pH (e.g., pH 4-6) can improve stability.
-
Degas Solvents: Remove dissolved oxygen from your buffer by sparging with an inert gas (e.g., nitrogen or argon) before dissolving your compound.
-
Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.
-
Control Temperature: Prepare and use the solution at the lowest practical temperature for your experiment. If possible, store stock solutions at -20°C or -80°C.
Q3: Are there any recommended additives or excipients to enhance the stability of this compound in solution?
A3: Yes, several excipients can be employed to improve the stability of phenolic compounds like this compound in solution:
-
Antioxidants: Ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can be added to scavenge free radicals and inhibit oxidative degradation.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that can catalyze oxidation reactions.
-
Co-solvents: The addition of co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can sometimes enhance solubility and stability.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic portion of this compound, protecting it from degradation.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with this compound solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of compound after dissolution. | Poor solubility in the chosen solvent system. | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol).- Gently warm the solution during preparation (use with caution and assess for degradation).- Consider the use of solubilizing agents like cyclodextrins. |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidation of the phenolic structure. | - Prepare solutions in an oxygen-free environment (e.g., under nitrogen).- Add an antioxidant such as ascorbic acid.- Store the solution protected from light. |
| Loss of biological activity or inconsistent results. | Degradation of this compound. | - Perform a stability study to determine the degradation rate under your experimental conditions.- Prepare fresh solutions for each experiment.- Optimize storage conditions (pH, temperature, light protection). |
| Appearance of new peaks in HPLC analysis over time. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products and pathways.- Use a stability-indicating analytical method to accurately quantify the parent compound and its degradants. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized this compound Solution
-
Solvent Preparation:
-
Choose an appropriate buffer system (e.g., citrate (B86180) buffer for pH 4-6).
-
Degas the buffer by sparging with nitrogen or argon for at least 15 minutes.
-
If required, add a chelating agent like EDTA to a final concentration of 0.1-1 mM.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound in a light-protected container (e.g., amber vial).
-
Add a small amount of a suitable organic co-solvent (e.g., DMSO) to first dissolve the compound, if necessary.
-
Gradually add the degassed buffer to the desired final concentration while stirring.
-
If using an antioxidant like ascorbic acid, add it to the final solution (typical concentration range: 0.01-0.1% w/v).
-
-
Storage:
-
Store the solution in a tightly sealed, light-protected container at the recommended temperature (e.g., 2-8°C for short-term storage, ≤ -20°C for long-term storage).
-
Protocol 2: Forced Degradation Study to Assess this compound Stability
A forced degradation study is crucial to understand the degradation profile of this compound and to develop a stability-indicating analytical method.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and fluorescent light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining this compound and identify degradation products.
Visualizing Experimental Workflows
Workflow for Preparing a Stabilized this compound Solution
Caption: A simplified workflow for preparing a stabilized solution of this compound.
Logical Flow for Troubleshooting this compound Instability
Caption: A decision tree for troubleshooting common instability issues with this compound solutions.
References
How can I troubleshoot the purification of Methylsyringin by chromatography?
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the purification of Methylsyringin using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which of its properties are important for chromatographic purification?
This compound, also known as 2,6-Dimethoxy-4-((1E)-3-methoxy-1-propen-1-yl)phenyl beta-D-glucopyranoside, is a naturally occurring phenylpropanoid glycoside.[1] For chromatography, its key features are:
-
Polarity: The presence of a glucose moiety and several oxygen atoms makes it a relatively polar molecule. This dictates the choice of stationary and mobile phases.
-
Solubility: Its solubility is higher in polar solvents like methanol, ethanol, and water, and lower in nonpolar solvents like hexane.[2][3]
-
Stability: Like many natural products, this compound can be susceptible to degradation under harsh pH conditions or upon prolonged exposure to certain stationary phases like silica (B1680970) gel.[4][5] It is advisable to test its stability on a small scale first.
Q2: What are the most common chromatography techniques for purifying this compound?
The purification of polar natural products like this compound typically involves a combination of chromatographic techniques.
-
Low- to Medium-Pressure Column Chromatography: Often used for initial fractionation of crude extracts. Common stationary phases include silica gel, Sephadex LH-20, or macroporous resins.
-
Flash Chromatography: A faster version of column chromatography, suitable for rapid purification.
-
High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve high purity. Reversed-phase HPLC on a C18 column is very common for flavonoid glycosides.
Q3: How do I select the appropriate stationary and mobile phases?
The choice depends on the chromatography mode:
-
Normal-Phase Chromatography (NPC): Uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate). In this mode, polar compounds like this compound elute later.
-
Reversed-Phase Chromatography (RPC): This is the most common method for compounds of this polarity. It uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol). This compound will elute earlier as the organic solvent content increases.
-
Size-Exclusion Chromatography (SEC): Using media like Sephadex LH-20, separation is based on molecular size. It is effective for separating glycosides from smaller phenolic compounds or larger polymers.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Category 1: Poor Resolution and Separation
Q: My peaks are broad and overlapping. How can I improve the resolution? A: Poor resolution is a common issue that can stem from several factors.
-
Possible Causes:
-
Improper Mobile Phase: The solvent strength may be too high, causing compounds to elute too quickly, or too low, leading to band broadening.
-
Column Overload: Injecting too much sample for the column's capacity.
-
Column Degradation: The column may be old, contaminated, or have voids.
-
High Flow Rate: A flow rate that is too fast reduces the interaction time between the analyte and the stationary phase.
-
-
Solutions:
-
Optimize Mobile Phase: Develop your method using Thin-Layer Chromatography (TLC) first. For HPLC, adjust the gradient slope or the isocratic composition. A shallower gradient can often improve the separation of closely eluting compounds.
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
-
Check Column Health: Flush the column with a strong solvent to remove contaminants or replace it if performance does not improve.
-
Adjust Flow Rate: Lower the flow rate to increase the number of theoretical plates and improve resolution.
-
Q: this compound is co-eluting with an impurity. What should I do? A:
-
Possible Causes:
-
The impurity has a very similar polarity and structure to this compound.
-
The chosen chromatographic system (stationary and mobile phase combination) does not have enough selectivity for the two compounds.
-
-
Solutions:
-
Change Mobile Phase Additives: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can alter the ionization state of compounds and improve selectivity, especially in reversed-phase chromatography.
-
Switch Selectivity: Change the stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano column in HPLC) or the organic modifier in the mobile phase (e.g., from acetonitrile to methanol).
-
Try a Different Technique: If co-elution persists, consider a different chromatographic mode. For example, if you are using adsorption chromatography (silica), try size-exclusion (Sephadex LH-20).
-
Category 2: Peak Shape and Elution Problems
Q: Why is my this compound peak tailing? A:
-
Possible Causes:
-
Secondary Interactions: In normal-phase chromatography, the hydroxyl groups on this compound can have strong, unwanted interactions with active silanol (B1196071) groups on the silica gel surface, causing tailing.
-
Column Contamination: Residual contaminants on the column can interact with your compound.
-
-
Solutions:
-
Deactivate Silica Gel: For silica gel chromatography, you can deactivate the silica by adding a small percentage of a polar solvent like triethylamine (B128534) or acetic acid to the mobile phase. For reversed-phase HPLC, adding an acid like 0.1% formic acid to the mobile phase is standard practice to suppress silanol activity.
-
Clean the Column: Flush the column thoroughly according to the manufacturer's instructions.
-
Q: I am getting very low recovery of my compound. Where could it have gone? A:
-
Possible Causes:
-
Irreversible Adsorption: The compound may be sticking irreversibly to the stationary phase. This can happen if the stationary phase is too active or if the compound is unstable.
-
Degradation on Column: this compound might be degrading on the column, especially on acidic or basic media.
-
Precipitation: The compound may have precipitated on the column if its solubility in the mobile phase is low.
-
-
Solutions:
-
Test for Stability: Before running a column, spot your sample on a TLC plate and let it sit for a few hours. If the spot disappears or changes Rf, your compound is likely unstable on that stationary phase. Consider using a less harsh adsorbent like deactivated silica or a different technique.
-
Improve Solubility: Ensure your sample is fully dissolved before injection. You may need to modify the mobile phase to increase the solubility of this compound.
-
Category 3: System and Column Issues
Q: My column pressure is suddenly very high. What should I do? A:
-
Possible Causes:
-
Clogged Frit or Column Inlet: Particulate matter from the sample or mobile phase can block the column.
-
Sample Precipitation: The sample may have crashed out of solution upon injection into the mobile phase.
-
High Sample Viscosity: A highly viscous sample, often from a crude extract, can increase backpressure.
-
-
Solutions:
-
Filter Sample and Solvents: Always filter your sample and mobile phases through a 0.45 µm or 0.22 µm filter before use.
-
Reverse Column Flow: Disconnect the column from the detector, and pump a strong solvent in the reverse direction at a low flow rate to dislodge particulates.
-
Dilute Sample: If the crude extract is too viscous, dilute it before injection.
-
Q: My retention times are shifting from one run to the next. A:
-
Possible Causes:
-
Inadequate Column Equilibration: The column was not given enough time to equilibrate with the initial mobile phase conditions between runs.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.
-
Mobile Phase Inconsistency: The mobile phase composition may be changing due to evaporation of the more volatile solvent or inconsistent preparation.
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate.
-
-
Solutions:
-
Increase Equilibration Time: Ensure the column is fully equilibrated before each injection; 10 column volumes is a good rule of thumb.
-
Use a Column Oven: Maintain a constant column temperature for reproducible results.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to prevent evaporation.
-
System Maintenance: Perform regular maintenance on your chromatography system.
-
Data Presentation
Table 1: Common Stationary Phases for this compound Purification
| Stationary Phase | Chromatography Mode | Primary Use |
| Silica Gel | Normal-Phase | Initial fractionation, separation from less polar compounds. |
| C18 (ODS) | Reversed-Phase | High-resolution analysis and final purification. |
| Sephadex LH-20 | Size-Exclusion / Adsorption | Group separation of flavonoids, removal of pigments. |
| Macroporous Resin (e.g., AB-8) | Adsorption | Enrichment of total flavonoids from crude extracts. |
| Polyamide | Adsorption | Separation of flavonoids based on hydrogen bonding. |
Table 2: Typical Mobile Phase Systems
| Chromatography Mode | Stationary Phase | Example Mobile Phase System |
| Normal-Phase | Silica Gel | Hexane / Ethyl Acetate (gradient) or Chloroform / Methanol (gradient). |
| Reversed-Phase | C18 | Water (with 0.1% Formic Acid) / Acetonitrile (gradient). |
| Size-Exclusion | Sephadex LH-20 | Methanol or Ethanol (isocratic). |
| Macroporous Resin | AB-8 | Adsorption: Water; Desorption: Ethanol/Water mixtures (e.g., 60% Ethanol). |
Experimental Protocols
Protocol 1: General Method for Reversed-Phase HPLC Purification
-
System Preparation:
-
Column: C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Filter both mobile phases through a 0.45 µm membrane.
-
-
Method Development:
-
Perform an analytical run on a smaller C18 column (e.g., 250 mm x 4.6 mm) to determine the optimal gradient. A typical scouting gradient is 5% to 95% B over 30 minutes.
-
-
Sample Preparation:
-
Dissolve the pre-purified fraction containing this compound in a small volume of the initial mobile phase (e.g., 90% A / 10% B).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Purification Run:
-
Equilibrate the preparative column with at least 5-10 column volumes of the starting mobile phase composition.
-
Inject the sample.
-
Run the optimized gradient. For example, 10% to 40% B over 40 minutes.
-
Collect fractions based on the UV chromatogram (detection at ~280 nm).
-
-
Analysis:
-
Analyze the collected fractions by analytical HPLC or TLC to identify the pure fractions containing this compound.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General experimental workflow for the purification of this compound from a crude extract.
Caption: Troubleshooting decision tree for poor peak resolution in chromatography.
Caption: Mechanism of peak tailing on silica gel and its mitigation by adding an acidic modifier.
References
- 1. 2,6-Dimethoxy-4-((1E)-3-methoxy-1-propen-1-yl)phenyl beta-D-glucopyranoside | C18H26O9 | CID 15108321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extended Hildebrand Solubility Approach: methylxanthines in mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
How can reaction conditions for Methylsyringin derivatization be optimized?
Welcome to the technical support center for Methylsyringin derivatization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound?
A1: Derivatization is a chemical modification process used to convert an analyte into a form that is better suited for a specific analytical technique. For this compound, which contains multiple polar hydroxyl (-OH) groups, derivatization is often necessary to:
-
Increase volatility and thermal stability: This is crucial for analysis by gas chromatography (GC), as it allows the compound to be vaporized without decomposition.[1][2]
-
Improve chromatographic properties: Derivatization can lead to sharper peaks and better separation from other components in a mixture.[3]
-
Enhance detection sensitivity: The derivative may have properties that make it more easily detectable by the analytical instrument, such as a mass spectrometer.[1][3]
Q2: What are the most common derivatization methods for a molecule like this compound?
A2: Given that this compound is a phenylpropanoid glycoside with phenolic and alcoholic hydroxyl groups, the most common and effective derivatization methods are:
-
Silylation: This is the most widely used technique for compounds containing active hydrogens (like those in hydroxyl groups). It involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS).
-
Acylation: This method introduces an acyl group (e.g., acetyl) into the molecule, which also increases volatility and can improve chromatographic behavior.
-
Alkylation: This involves adding an alkyl group (e.g., methyl) to the hydroxyl groups.
For GC-MS analysis of phenolic and glycosidic compounds, silylation is generally the preferred method due to its efficiency and the volatility of the resulting derivatives.
Q3: What are the key reaction parameters to optimize for successful this compound derivatization?
A3: Optimization of reaction conditions is critical for achieving complete and reproducible derivatization. The key parameters to consider are:
-
Choice of Derivatizing Reagent: The reactivity of the silylating or acylating agent should be matched to the analyte. For sterically hindered hydroxyl groups, a more reactive reagent may be necessary.
-
Reaction Temperature: The optimal temperature can vary significantly. While some reactions proceed at room temperature, others require heating (e.g., 60-80°C) to ensure completion. However, excessively high temperatures can lead to degradation of the analyte or derivative.
-
Reaction Time: The time required for the reaction to go to completion can range from minutes to several hours. It is essential to perform time-course studies to determine the optimal duration.
-
Solvent: The choice of solvent is crucial. It must be dry (anhydrous) and inert to the derivatizing reagent. Pyridine (B92270) and acetonitrile (B52724) are commonly used for silylation reactions as they can also act as catalysts.
-
Reagent Ratio: An excess of the derivatizing reagent is typically used to drive the reaction to completion. However, a very large excess can sometimes interfere with the analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound and similar compounds.
Problem 1: Incomplete or No Derivatization
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Symptoms:
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The peak corresponding to the underivatized this compound is still present in the chromatogram.
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Multiple peaks corresponding to partially derivatized products are observed.
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The expected derivative peak is very small or absent.
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Potential Causes and Solutions:
| Potential Cause | Solution |
| Presence of Water | Moisture will react with and consume the derivatizing reagent. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and purge the reaction vessel with an inert gas (e.g., nitrogen or argon). |
| Degraded Reagent | Derivatizing reagents, especially silylating agents, are sensitive to moisture and can degrade over time. Use a fresh vial of the reagent or one that has been properly stored under anhydrous conditions. |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. Increase the reaction time and/or temperature. It is advisable to optimize these parameters systematically. For silylation, a temperature of 60-80°C for 1-2 hours is a good starting point. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. Ensure it is inert and dry. Pyridine is a common choice for silylation as it also acts as an acid scavenger. |
| Suboptimal Reagent-to-Analyte Ratio | An insufficient amount of derivatizing reagent will lead to incomplete reaction. Try increasing the molar excess of the reagent. |
Problem 2: Low Yield of the Derivatized Product
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Symptoms:
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The peak area of the derivatized this compound is consistently smaller than expected.
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Potential Causes and Solutions:
| Potential Cause | Solution |
| Analyte Degradation | The reaction conditions (e.g., high temperature) may be causing the this compound or its derivative to degrade. Try using milder reaction conditions (lower temperature, shorter time) or a less aggressive derivatizing reagent. |
| Adsorption of Analyte/Derivative | The analyte or its derivative may be adsorbing to the surfaces of the reaction vial or chromatography system. Silanizing the glassware and the GC inlet liner can help to minimize active sites and reduce adsorption. |
| Evaporation of Volatile Derivatives | If the derivatized product is highly volatile, it may be lost during sample workup or concentration steps. Minimize sample evaporation steps where possible. |
Problem 3: Poor Peak Shape in the Chromatogram
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Symptoms:
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The peak for the derivatized this compound is broad, tailing, or split.
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Potential Causes and Solutions:
| Potential Cause | Solution |
| Co-elution with Interferences | Another compound in the sample may be co-eluting with the derivative. Optimize the chromatographic conditions (e.g., temperature program, column type) to improve separation. |
| On-column Degradation | The derivative may be unstable and degrading in the hot GC inlet or on the analytical column. Ensure the GC inlet temperature is not excessively high. |
| Incomplete Derivatization | Residual underivatized or partially derivatized analyte can interact with the column and cause peak tailing. Re-optimize the derivatization conditions to ensure complete reaction. |
Experimental Protocols: A General Guideline
The following provides a general starting protocol for the silylation of this compound for GC-MS analysis. Note: This is a starting point and should be optimized for your specific application.
Materials:
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This compound standard or sample extract
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Anhydrous pyridine
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
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Anhydrous solvent for dilution (e.g., hexane (B92381) or ethyl acetate)
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Oven-dried glassware (reaction vials with caps)
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Heating block or water bath
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Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound standard or dried sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
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Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.
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Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
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Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature. Dilute the sample with an appropriate anhydrous solvent (e.g., hexane) to the desired concentration for GC-MS analysis.
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Analysis: Inject an aliquot of the diluted sample into the GC-MS system.
Optimization Table for Silylation Conditions:
The following table provides a range of conditions that can be explored to optimize the silylation of this compound.
| Parameter | Starting Condition | Range for Optimization |
| Temperature | 70°C | 40°C - 90°C |
| Time | 60 min | 30 min - 240 min |
| BSTFA Volume | 100 µL | 50 µL - 200 µL |
| Pyridine Volume | 100 µL | 50 µL - 200 µL |
Visualizations
Experimental Workflow for Derivatization Optimization
Caption: A flowchart illustrating the systematic approach to optimizing derivatization conditions.
Troubleshooting Logic for Incomplete Derivatization
Caption: A decision tree to diagnose and resolve issues of incomplete derivatization.
References
Technical Support Center: Analysis of Methylsyringin and its Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylsyringin. The focus is on the identification and characterization of its degradation products, a critical step in drug development and stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the identification of its degradation products important?
This compound is a phenylpropanoid glycoside. The identification of its degradation products is a regulatory requirement and crucial for ensuring the safety, efficacy, and stability of any potential therapeutic product.[1] Forced degradation studies help to understand the degradation pathways and to develop stability-indicating analytical methods.
Q2: What are the primary degradation pathways for a molecule like this compound?
As a phenolic glycoside, this compound is susceptible to degradation under various stress conditions. The most common degradation pathways include:
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Hydrolysis: Cleavage of the glycosidic bond, particularly under acidic or basic conditions, would likely yield the aglycone and the sugar moiety.
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Oxidation: The phenolic rings and the double bond in the propenyl side chain are susceptible to oxidation, which can lead to a variety of degradation products.
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Photolysis: Exposure to light, particularly UV radiation, can induce degradation.
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Thermolysis: High temperatures can cause the breakdown of the molecule.
Q3: What are the expected major degradation products of this compound?
While specific degradation studies on this compound are not extensively published, we can infer potential degradation products based on its structure and studies on the closely related compound, Syringin. The primary degradation is expected to be the hydrolysis of the glycosidic bond, leading to the formation of Sinapyl alcohol and the corresponding methylated sugar. Further oxidation of Sinapyl alcohol could also occur.
Q4: Which analytical techniques are most suitable for identifying this compound and its degradation products?
A combination of chromatographic and spectroscopic techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating this compound from its degradation products. A reverse-phase C18 column is often used for phenolic compounds.[2][3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the parent drug and its degradation products, aiding in their identification.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural elucidation of unknown degradation products that have been isolated.[7][8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild (e.g., low temperature, short duration, insufficient reagent concentration). | Increase the severity of the stress conditions. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time. A target degradation of 5-20% is generally recommended. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. Decrease the reagent concentration, lower the temperature, or shorten the exposure time. |
| Poor separation of degradation products in HPLC. | The mobile phase composition is not optimal. The column is not suitable. | Optimize the mobile phase gradient, pH, and organic modifier. Experiment with different column chemistries (e.g., C18, phenyl-hexyl). |
| Difficulty in identifying degradation products by LC-MS. | Low abundance of the degradation product. Complex fragmentation pattern. | Concentrate the sample before analysis. Use high-resolution mass spectrometry (HRMS) for accurate mass determination. Perform MS/MS fragmentation studies to obtain structural information. |
| Inconclusive structural information from NMR. | Insufficient sample amount for analysis. Complex spectra with overlapping signals. | Isolate a larger quantity of the degradation product using preparative HPLC. Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the conditions for subjecting this compound to forced degradation to generate its potential degradation products.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a mixture of methanol and water.
2. Stress Conditions:
-
Acid Hydrolysis:
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Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
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Incubate at 60°C for 24 hours.
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Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
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Incubate at 60°C for 24 hours.
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Neutralize the solution with 0.1 M hydrochloric acid before analysis.
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-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
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Keep at room temperature for 24 hours, protected from light.
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-
Thermal Degradation:
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Store the solid this compound powder in a hot air oven at 105°C for 48 hours.
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Dissolve the stressed powder in the initial solvent for analysis.
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-
Photolytic Degradation:
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Expose the stock solution to direct sunlight for 48 hours or in a photostability chamber (ICH Q1B option 2).
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A control sample should be wrapped in aluminum foil to protect it from light.
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3. Sample Analysis:
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Analyze all stressed samples, along with a control sample (unstressed), by HPLC-UV to assess the extent of degradation and the formation of new peaks.
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase to elute more non-polar degradation products. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 266 nm (based on the UV absorbance maximum of Syringin)[1][11] |
| Injection Volume | 10 µL |
Note: This method will likely require optimization for the specific degradation products of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound, as would be obtained from a validated HPLC method.
| Stress Condition | % this compound Remaining | % Degradation Product 1 (e.g., Sinapyl Alcohol) | % Other Degradation Products |
| Control | 100 | 0 | 0 |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 85.2 | 12.5 | 2.3 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 78.9 | 18.3 | 2.8 |
| Oxidation (3% H₂O₂, RT, 24h) | 92.1 | 5.8 | 2.1 |
| Thermal (Solid, 105°C, 48h) | 98.5 | 1.1 | 0.4 |
| Photolytic (Solution, Sunlight, 48h) | 95.3 | 3.5 | 1.2 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Degradation Product Identification
References
- 1. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: their gas and liquid chromatographic analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmse000613 Syringin at BMRB [bmrb.io]
- 8. mdpi.com [mdpi.com]
- 9. Protocatechuic Acid and Syringin from Saussurea neoserrata Nakai Attenuate Prostaglandin Production in Human Keratinocytes Exposed to Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
How can the precipitation of Methylsyringin in buffers be prevented?
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of Methylsyringin in buffer solutions is paramount for accurate and reproducible experimental results. Precipitation of this phenolic glycoside can lead to inaccurate concentration measurements and flawed experimental outcomes. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered when working with this compound.
Troubleshooting Guide: Preventing this compound Precipitation
This compound, like many phenolic glycosides, can exhibit limited solubility in aqueous buffers, leading to precipitation. The following sections detail common issues and provide systematic solutions to maintain a clear, homogenous solution.
Issue 1: Precipitation Upon Initial Dissolution
Potential Cause: The intrinsic aqueous solubility of this compound is exceeded.
Recommended Solutions:
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Co-Solvent Strategy: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent before diluting it into the aqueous buffer.
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Primary Recommendation: Dimethyl sulfoxide (B87167) (DMSO).
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Alternatives: Ethanol, Methanol.
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Temperature Adjustment: Gently warming the buffer can aid in dissolution. However, be cautious of potential degradation at elevated temperatures. For the related compound Syringin, solubility is noted to be higher in hot water compared to cold water.[1]
Issue 2: Cloudiness or Precipitation Over Time
Potential Causes:
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Suboptimal pH: The pH of the buffer may not be optimal for this compound's stability, leading to aggregation and precipitation.
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Buffer Component Interactions: Certain buffer salts or metal ions may interact with this compound, causing it to precipitate.[2]
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Microbial Contamination: Growth of microorganisms can alter the buffer composition and lead to precipitation.
Recommended Solutions:
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pH Optimization: Experiment with a range of pH values to identify the optimal pH for solubility and stability.
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Buffer System Evaluation: If buffer interaction is suspected, consider switching to an alternative buffer system (e.g., from a phosphate-based buffer to a Tris-based buffer).
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Sterile Filtration: Filter the final this compound-buffer solution through a 0.22 µm filter to remove any potential microbial contaminants and small aggregates.
Issue 3: Precipitation in Complex Media (e.g., Cell Culture Media)
Potential Cause: The complex composition of cell culture media, including proteins and salts, can reduce the solubility of hydrophobic compounds. Interactions between this compound and proteins in the media can also lead to precipitation.[3][4]
Recommended Solutions:
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Prepare Fresh Solutions: Add the this compound stock solution to the cell culture media immediately before use.
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Minimize Storage Time: Avoid storing this compound-containing media for extended periods.
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Consider Solubilizing Agents: In some cases, the use of non-ionic surfactants (e.g., Tween® 80, Triton™ X-100) or cyclodextrins may be necessary to enhance solubility.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited, the properties of the closely related compound, Syringin, can provide valuable guidance.
Table 1: Solubility of Syringin in Various Solvents
| Solvent | Solubility | Reference |
| Cold Water | Slightly Soluble | [1] |
| Hot Water | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Acetone | Slightly Soluble | |
| Benzene | Insoluble | |
| Chloroform | Insoluble | |
| Ether | Insoluble | |
| DMSO | 100 mg/mL (with sonication) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
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Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
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Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to the target value.
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Pre-warming (Optional): Gently warm the buffer to 37°C to aid in dissolution.
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Dilution: While vortexing the buffer, add the required volume of the this compound stock solution dropwise to the buffer. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
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Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the working solution is kept to a minimum (ideally below 1%) to avoid affecting the biological system.
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Final Check: Visually inspect the solution for any signs of precipitation. If the solution is not clear, it should not be used.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a this compound stock solution?
A1: Based on data for the similar compound Syringin, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is capable of dissolving a high concentration of the compound, which can then be diluted into your aqueous buffer.
Q2: What is the maximum percentage of DMSO I can use in my final working solution?
A2: It is crucial to keep the final concentration of DMSO as low as possible, ideally below 1%, as higher concentrations can have unintended effects on biological systems. Always perform a vehicle control experiment to assess the impact of the co-solvent on your specific assay.
Q3: Can I store my diluted this compound working solution?
A3: It is highly recommended to prepare fresh working solutions of this compound immediately before each experiment. Storing diluted aqueous solutions can lead to precipitation over time, especially if the solution is not at an optimal pH or temperature.
Q4: How does temperature affect the solubility of this compound?
A4: For the related compound Syringin, solubility in water increases with temperature. While gentle warming can aid dissolution, excessive heat may cause degradation. It is advisable to conduct preliminary stability tests at different temperatures if your experimental protocol requires elevated temperatures.
Q5: My this compound precipitates in my cell culture medium. What should I do?
A5: Precipitation in complex media is often due to interactions with proteins and other components. Prepare a concentrated stock solution in DMSO and add it to the medium immediately before use with vigorous mixing. Minimize the storage time of the this compound-containing medium. If precipitation persists, consider using solubilizing agents, but be aware of their potential effects on your cells.
Q6: Could the purity of my this compound sample affect its solubility?
A6: Yes, impurities in the compound can sometimes act as nucleation sites, promoting precipitation. It is always recommended to use high-purity this compound for your experiments.
References
Technical Support Center: Resolving Co-elution of Methylsyringin Isomers
Welcome to the technical support center. This guide provides detailed troubleshooting strategies and methodologies for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Methylsyringin and its isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of this compound that cause co-elution?
A: The most probable cause of co-elution is the presence of geometrical isomers. This compound, or 2,6-Dimethoxy-4-((1E)-3-methoxy-1-propen-1-yl)phenyl beta-D-glucopyranoside, has a double bond in its propenyl side-chain[1]. This allows for the existence of a cis/trans (or Z/E) isomer, where the spatial arrangement of substituents around the double bond differs.
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This compound (E-isomer): The naturally prevalent form is typically the trans or (E)-isomer[1].
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Z-Methylsyringin (Z-isomer): The corresponding cis or (Z)-isomer has the same molecular formula (C18H26O9) and mass, making it indistinguishable by mass spectrometry alone and giving it very similar physicochemical properties, which leads to co-elution under standard chromatographic conditions[2].
Other potential isomers, such as positional isomers or diastereomers related to the glycosidic linkage, are less common but possible depending on the sample's origin and processing.
Caption: Logical relationship between this compound and its Z-isomer.
Q2: My standard reversed-phase HPLC method (C18 column) isn't resolving two peaks with the same mass. What are the first steps to troubleshoot this?
A: This is a common issue when dealing with isomers. A systematic optimization of your existing method is the best starting point before investing in new columns. The goal is to alter the selectivity of your chromatographic system. Chromatographic co-elution can often be resolved by modifying the chemistry of the mobile phase, stationary phase, or temperature[3].
Recommended Troubleshooting Workflow:
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Optimize Mobile Phase Gradient: A shallower gradient increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
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Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties (viscosity, dipole moment) can alter selectivity.
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Adjust Mobile Phase Additives & pH: Small changes in pH, achieved by adjusting the concentration of additives like formic acid or trifluoroacetic acid (TFA), can change the ionization state of your analytes and improve separation.
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Modify Column Temperature: Adjusting the column temperature affects mobile phase viscosity and mass transfer kinetics. A lower temperature often increases retention and may improve resolution, while a higher temperature can improve peak shape and efficiency.
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Evaluate a Different Stationary Phase: If mobile phase and temperature optimizations fail, the interaction mechanism with the stationary phase needs to be changed.
Q3: When should I consider using chiral chromatography?
A: You should consider chiral chromatography if you suspect the co-eluting compounds are enantiomers (non-superimposable mirror images)[4]. Standard (achiral) HPLC or GC columns cannot separate enantiomers because they interact identically with the stationary phase.
Chiral separation requires a chiral stationary phase (CSP) that creates diastereomeric complexes with the enantiomers, allowing them to be separated[4]. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are widely used and effective for a broad range of compounds[5]. A screening approach using multiple chiral columns and mobile phase systems is often necessary to find the optimal separation conditions[5][6].
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic HPLC Method Development for Isomer Separation
This guide provides a structured workflow and detailed protocols for optimizing an achiral HPLC method to resolve this compound from its isomers.
Caption: Workflow for troubleshooting the co-elution of isomers.
Data Presentation: HPLC Stationary Phase Selection
If mobile phase optimization is insufficient, selecting a column with a different separation mechanism is crucial.
Table 1: Comparison of HPLC Stationary Phases for Isomer Separation
| Stationary Phase | Principle of Separation | Best For Resolving |
|---|---|---|
| C18 (ODS) | Hydrophobic interactions | General purpose; separation of non-polar to moderately polar compounds[7]. |
| C30 | Hydrophobic & Shape Selectivity | Geometrical isomers (cis/trans), carotenoids, and other long-chain molecules with subtle shape differences[8]. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic compounds, compounds with double bonds. Can offer unique selectivity for isomers where one form has better π-orbital overlap with the phenyl rings. |
| PFP (Pentafluorophenyl) | Multiple (hydrophobic, π-π, dipole-dipole, ion-exchange) | Positional isomers, halogenated compounds, and polar analytes where subtle electronic differences can be exploited[9]. |
Experimental Protocol: HPLC Method Optimization
This protocol provides a starting point for systematically optimizing a reversed-phase HPLC method.
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Instrumentation: Standard HPLC or UHPLC system with a UV or PDA detector.
-
Column: Begin with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm)[9].
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., Methanol) at a concentration of ~1 mg/mL[9].
-
Detection: Set the UV detector to a wavelength appropriate for the analytes (e.g., 270 nm)[10].
-
Optimization Steps:
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Run Gradient Experiments: Modify one parameter at a time. See Table 2 for examples.
-
Table 2: Example HPLC Gradient Conditions for Method Optimization
| Gradient Type | Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (ACN) | Purpose |
|---|---|---|---|---|
| Standard Gradient | 0.0 | 95 | 5 | Initial condition |
| 25.0 | 10 | 90 | Elute compounds | |
| 30.0 | 10 | 90 | Hold | |
| 30.1 | 95 | 5 | Re-equilibrate | |
| 35.0 | 95 | 5 | End | |
| Shallow Gradient | 0.0 | 70 | 30 | Start closer to elution point |
| 40.0 | 50 | 50 | Very slow gradient for high resolution | |
| 42.0 | 10 | 90 | Column wash | |
| 42.1 | 70 | 30 | Re-equilibrate |
| | 50.0 | 70 | 30 | End |
Guide 2: Chiral Separation Screening Protocol
If the co-eluting species is suspected to be an enantiomer, a chiral method is required. This protocol outlines a screening process on a polysaccharide-based CSP.
Experimental Protocol: Chiral Screening
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: Use a broad-spectrum polysaccharide-based chiral column (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).
-
Sample Preparation: Dissolve the sample in the initial mobile phase to avoid peak distortion.
-
Screening Approach: Test the column under three different mobile phase modes to cover a wide range of interaction mechanisms. Run isocratic elutions for initial screening.[5]
Table 3: Mobile Phase Systems for Chiral Chromatography Screening
| Mode | Typical Mobile Phase Composition | Comments |
|---|---|---|
| Normal Phase (NP) | Hexane / Isopropanol (IPA) or Hexane / Ethanol (e.g., 90:10 v/v) | Primary interactions are hydrogen bonding and dipole-dipole. Good starting point for many compounds. |
| Reversed Phase (RP) | Water (with buffer, e.g., 10mM Ammonium Bicarbonate) / Acetonitrile or Methanol | Hydrophobic interactions play a key role in the separation mechanism. |
| Polar Organic Mode (PO) | Acetonitrile or Methanol, often with an acidic or basic additive (e.g., 0.1% TFA or Diethylamine) | Useful for polar compounds that are not soluble in normal phase solvents. |
References
- 1. 2,6-Dimethoxy-4-((1E)-3-methoxy-1-propen-1-yl)phenyl beta-D-glucopyranoside | C18H26O9 | CID 15108321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Syringin methyl ether | C18H26O9 | CID 131752679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. separationmethods.com [separationmethods.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
How can storage conditions be optimized for the long-term stability of Methylsyringin?
This technical support center provides guidance on optimizing storage conditions for the long-term stability of Methylsyringin. It includes frequently asked questions (FAQs) and troubleshooting guides for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound for long-term stability?
For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment. Specifically, storage at -20°C is recommended. The container should be tightly sealed to protect it from moisture and light. Under these conditions, the solid compound is expected to be stable for extended periods.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be prepared fresh for immediate use whenever possible. If storage is necessary, it is recommended to aliquot the solution into tightly sealed vials and store them at -20°C for short-term storage. The stability of the solution will depend on the solvent used and the concentration. It is advisable to perform a stability study on the solution if it needs to be stored for an extended period.
Q3: What are the main factors that can cause degradation of this compound?
As a phenolic glycoside, this compound is susceptible to degradation from several factors:
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Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.
-
Light: Exposure to UV or visible light can lead to photodegradation.
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Humidity: Moisture can promote hydrolysis of the glycosidic bond and facilitate other degradation reactions.
-
pH: Extremes in pH, particularly alkaline conditions, can catalyze the hydrolysis of the ester and glycosidic linkages.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its structure as a phenolic glycoside, potential degradation pathways include:
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Hydrolysis of the glycosidic bond: This would release the sugar moiety and the aglycone.
-
Oxidation of the phenolic hydroxyl groups: This can lead to the formation of quinone-type structures.
-
Ester hydrolysis: If any ester groups are present in the molecule.
Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to identify the specific degradation products and pathways.[1][2][3][4][5]
Troubleshooting Guides
HPLC Analysis Issues
Issue 1: Peak tailing in the chromatogram.
-
Possible Cause A: Secondary interactions with the stationary phase. Phenolic compounds can interact with residual silanol (B1196071) groups on silica-based HPLC columns, leading to peak tailing.
-
Troubleshooting Steps:
-
Lower the mobile phase pH: Adjusting the pH to between 2.5 and 3.5 can suppress the ionization of phenolic hydroxyl groups and reduce interactions with silanols.
-
Use an end-capped column: These columns have fewer accessible silanol groups.
-
Increase buffer concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH and improve peak shape.
-
-
-
Possible Cause B: Column overload. Injecting too concentrated a sample can lead to peak distortion.
-
Troubleshooting Steps:
-
Dilute the sample and reinject.
-
-
Issue 2: Poor resolution between this compound and its degradation products.
-
Possible Cause: Inadequate mobile phase composition.
-
Troubleshooting Steps:
-
Optimize the gradient: Adjust the gradient slope or the organic solvent composition to improve separation.
-
Try a different organic modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter selectivity.
-
Change the stationary phase: Consider a column with a different chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
-
-
Stability Study Issues
Issue 3: Rapid degradation of this compound observed in a long-term stability study.
-
Possible Cause: Inappropriate storage conditions.
-
Troubleshooting Steps:
-
Verify storage conditions: Ensure the temperature and humidity of the stability chamber are within the set parameters.
-
Protect from light: Confirm that the samples are stored in light-resistant containers.
-
Evaluate packaging: Ensure the container closure is adequate to prevent moisture ingress.
-
-
Issue 4: Inconsistent stability data between batches.
-
Possible Cause: Variability in the starting material or handling.
-
Troubleshooting Steps:
-
Characterize each batch thoroughly: Perform initial analysis (e.g., HPLC, moisture content) on each new batch before initiating the stability study.
-
Standardize handling procedures: Ensure consistent procedures for sample preparation and storage across all batches.
-
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Long-Term Stability Testing
| Parameter | Condition | Minimum Duration |
| Temperature | 25°C ± 2°C or 30°C ± 2°C | 12 months |
| Relative Humidity | 60% RH ± 5% RH or 65% RH ± 5% RH | 12 months |
Table 2: Recommended Storage Conditions for Accelerated Stability Testing
| Parameter | Condition | Minimum Duration |
| Temperature | 40°C ± 2°C | 6 months |
| Relative Humidity | 75% RH ± 5% RH | 6 months |
Experimental Protocols
Protocol 1: Long-Term Stability Study of Solid this compound
Objective: To evaluate the long-term stability of solid this compound under ICH recommended conditions.
Materials:
-
Solid this compound
-
Stability chambers (25°C/60% RH and 30°C/65% RH)
-
Light-resistant, tightly sealed containers
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid
Methodology:
-
Initial Analysis (Time 0):
-
Characterize the initial batch of this compound for purity (by HPLC), moisture content, and physical appearance.
-
-
Sample Preparation and Storage:
-
Place accurately weighed samples of solid this compound into light-resistant, tightly sealed containers.
-
Place the containers in stability chambers at 25°C/60% RH and 30°C/65% RH.
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., determined by UV scan).
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial amount. Analyze for the appearance of any degradation products.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time.
-
Analysis: Analyze the stressed samples by HPLC-DAD and ideally by HPLC-MS to identify and characterize the degradation products.
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Troubleshooting logic for stability study failures.
References
What are the common pitfalls in an experimental setup involving Methylsyringin?
Welcome to the technical support center for Methylsyringin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, helping to avoid common pitfalls and troubleshoot issues that may arise during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental setup involving this compound.
Q1: How should I dissolve this compound to prepare a stock solution? I am observing precipitation.
A1: this compound, as a phenolic glycoside, has moderate polarity. Its solubility can be a critical factor for successful experiments.
-
Recommended Solvents: For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a biocompatible organic solvent and then dilute it to the final working concentration in your aqueous culture medium.
-
Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for creating initial stock solutions.
-
Ethanol or Methanol (B129727) can also be used, but their volatility and potential for cytotoxicity at higher concentrations should be considered.
-
-
Troubleshooting Precipitation:
-
Precipitation upon dilution: This is a common issue when diluting a stock solution in an aqueous buffer or medium. To mitigate this, ensure rapid and thorough mixing upon dilution. Vortexing or sonicating the diluted solution can help. It is also advisable not to exceed a certain percentage of the organic solvent in the final working solution (typically <0.5% v/v for DMSO).
-
Incorrect Solvent Choice: Using a non-polar solvent will likely result in poor solubility. Conversely, while this compound has some water solubility due to its glycoside moiety, it may be limited, especially at higher concentrations.
-
Low Temperature: Solubility can decrease at lower temperatures. If you store your stock solution at 4°C or -20°C, allow it to fully equilibrate to room temperature and ensure all precipitate is redissolved (by gentle warming or vortexing) before making dilutions.
-
Q2: What are the optimal storage conditions for this compound, and how can I assess its stability?
A2: The stability of this compound is crucial for reproducible experimental results. Phenolic compounds can be susceptible to degradation.
-
Storage of Solid Compound: Store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.
-
Storage of Stock Solutions: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
-
Indicators of Degradation:
-
Color Change: A change in the color of the stock solution may indicate degradation.
-
Reduced Activity: If you observe a decrease in the expected biological activity over time, this could be a sign of compound degradation. It is good practice to qualify a new batch of stock solution with a standard assay to ensure its potency.
-
Precipitation: While not always a sign of degradation, the formation of insoluble matter could indicate chemical changes.
-
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from various factors related to the experimental setup and the compound itself.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes of concentrated stock solutions.
-
Cell-Based Assay Variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Cell Density: Seed cells at a consistent density, as confluency can affect cellular metabolism and response to treatment.
-
Serum Lot Variability: If using fetal bovine serum (FBS), be aware that different lots can contain varying levels of growth factors and other components that may influence experimental outcomes.
-
-
Assay-Specific Issues:
-
Incubation Times: Adhere strictly to specified incubation times.
-
Reagent Stability: Ensure all assay reagents are within their expiration dates and have been stored correctly.
-
Q4: How can I be sure that the observed effects of this compound are not due to cytotoxicity or other off-target effects?
A4: Differentiating the specific biological activity of a compound from non-specific effects is a critical aspect of drug discovery and development.
-
Determine the Cytotoxic Concentration: Always perform a cytotoxicity assay (e.g., MTT, LDH, or neutral red uptake assay) to determine the concentration range at which this compound is toxic to your cells. Subsequent functional assays should be conducted at non-toxic concentrations.
-
Use Appropriate Controls:
-
Vehicle Control: This is essential. Cells should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a known compound with a similar mechanism of action to validate your assay.
-
Negative Control: This helps to establish the baseline response in the absence of any treatment.
-
-
Consider Off-Target Effects: Be aware that any small molecule can have off-target effects.[1] If possible, use multiple assays to confirm the biological activity and consider using molecular techniques (e.g., specific inhibitors or siRNA) to probe the involvement of the intended signaling pathway.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₉ | [2][3] |
| Molecular Weight | 386.4 g/mol | [2][3] |
| Physical Description | Solid | [2] |
| Melting Point | 193 - 195 °C | [2] |
| XLogP3 | -0.8 | [2][3] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Recommended Concentration Range | Notes |
| Cytotoxicity Assays | 1 - 200 µM | A broad range to determine the TC₅₀/IC₅₀. |
| Antioxidant Assays (Cell-based) | 1 - 50 µM | Effective concentrations are typically in the low micromolar range. |
| Anti-inflammatory Assays (Cell-based) | 1 - 50 µM | Similar to antioxidant assays, depending on the specific endpoint. |
Note: These are general recommendations. The optimal concentration for your specific cell type and assay should be determined empirically.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the bioactivity of this compound.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines a common in vitro method to assess the free radical scavenging activity of this compound.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in the dark.
-
Prepare a series of dilutions of this compound in methanol.
-
Use ascorbic acid as a positive control and prepare a similar dilution series.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound dilutions to respective wells.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the ascorbic acid dilutions to their respective wells.
-
To initiate the reaction, add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages (Anti-inflammatory Activity)
This protocol describes a cell-based assay to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 18-24 hours. A non-stimulated control group should also be included.
-
-
Measurement of Nitrite (B80452):
-
Nitric oxide production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's mechanism of action can aid in experimental design and data interpretation.
General experimental workflow for in vitro assays.
Nrf2/HO-1 signaling pathway in antioxidant response.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Methylsyringin and Syringin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known bioactivity of Syringin and the potential bioactivity of its methylated analog, Methylsyringin. While direct comparative studies are limited, this document synthesizes available data for Syringin and explores the likely impact of methylation on its biological effects based on established principles of medicinal chemistry.
Executive Summary
Syringin, a phenylpropanoid glycoside, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. These activities are attributed to its ability to modulate key signaling pathways, such as NF-κB and Nrf2. Methylation, a common modification in drug discovery to enhance pharmacokinetic and pharmacodynamic properties, is hypothesized to augment the bioactivity of Syringin. While experimental data on this compound is scarce, studies on other methylated flavonoids suggest that it may exhibit enhanced metabolic stability, bioavailability, and ultimately, greater biological efficacy compared to its parent compound.[1] This guide presents the available quantitative data for Syringin and provides a theoretical framework for the anticipated bioactivity of this compound.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of Syringin. Data for this compound is largely unavailable in the current literature.
Table 1: Anti-inflammatory Activity of Syringin and its Analogs
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Syringin (1) | Inhibition of LPS-induced NO production | RAW264.7 | 25.1 | [2] |
| Analog 9 | Inhibition of LPS-induced NO production | RAW264.7 | 14.6 | [2] |
| Celecoxib (Positive Control) | Inhibition of LPS-induced NO production | RAW264.7 | 2.3 | [2] |
Table 2: Cytotoxic Activity of Syringin
| Cell Line | IC50 (µM) - 24 hours | IC50 (µM) - 48 hours | Reference |
| MCF-7 (Breast Cancer) | 32.11 | 21.35 | [3] |
| HDFn (Normal Fibroblast) | >100 | >100 |
| Cell Line | IC50 (µg/mL) | Reference |
| HeLa (Cervical Cancer) | >50 | |
| MCF-7 (Breast Cancer) | >50 | |
| DU145 (Prostate Cancer) | >50 |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and further investigation of Syringin and the exploration of this compound's potential.
Antioxidant Activity Assays
a) DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compounds (Syringin, this compound), and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare various concentrations of the test compounds and the positive control in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compounds and control.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.
b) Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals, which are implicated in inflammatory processes.
-
Reagents: Sodium nitroprusside solution, Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid), test compounds, and a positive control.
-
Procedure:
-
Prepare various concentrations of the test compounds and control.
-
Mix the sodium nitroprusside solution with the test compounds and incubate at room temperature under light to generate nitric oxide.
-
After incubation, add Griess reagent to the mixture. This reagent reacts with nitrite (B80452), a stable product of nitric oxide, to form a colored azo dye.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 546 nm).
-
The percentage of NO scavenging is calculated based on the reduction in absorbance compared to a control without the test compound.
-
Anti-inflammatory Activity Assay
a) Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages
This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: RAW264.7 (murine macrophage cell line).
-
Reagents: LPS, test compounds, Griess reagent, and cell culture medium.
-
Procedure:
-
Culture RAW264.7 cells in appropriate conditions.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration.
-
Stimulate the cells with LPS to induce nitric oxide production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent assay as described above.
-
-
Data Analysis: The IC50 value for the inhibition of NO production is calculated. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Cytotoxicity Assay
a) MTT Assay
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl), test compounds, and a positive control (e.g., doxorubicin).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and control for a specified period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Syringin.
References
Validating the Anti-Inflammatory Potential of Methylsyringin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methylsyringin, a phenylpropanoid glycoside, has emerged as a compound of interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comprehensive framework for validating the anti-inflammatory activity of this compound, comparing its potential efficacy with established anti-inflammatory agents. The experimental protocols and comparative data presented herein are based on established methodologies and findings for structurally similar compounds, such as syringin, providing a robust blueprint for the evaluation of this compound.
In Vitro Validation: Cellular and Molecular Mechanisms
In vitro assays are fundamental in elucidating the direct cellular and molecular mechanisms by which a compound exerts its anti-inflammatory effects. These assays are typically performed using cell lines such as RAW 264.7 murine macrophages, which, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response.
Key In Vitro Assays:
-
Nitric Oxide (NO) Production Assay: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a common method to quantify nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants. A reduction in nitrite levels in the presence of this compound would indicate an inhibitory effect on NO production.
-
Pro-inflammatory Cytokine Quantification: Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are key mediators of the inflammatory cascade. Enzyme-linked immunosorbent assays (ELISAs) are used to measure the concentration of these cytokines in cell culture media.
-
Gene and Protein Expression Analysis: The expression levels of key inflammatory enzymes and mediators, such as iNOS and cyclooxygenase-2 (COX-2), can be assessed at the gene and protein level. Quantitative real-time PCR (qPCR) is used to measure mRNA expression, while Western blotting is employed to detect and quantify specific proteins.
-
Signaling Pathway Analysis: Inflammation is largely regulated by intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Western blotting can be used to analyze the phosphorylation status of key proteins in these pathways (e.g., p65, IκBα, ERK, JNK, p38) to determine if this compound's anti-inflammatory effects are mediated through their inhibition.
Comparative In Vitro Data (Hypothetical for this compound vs. Dexamethasone)
The following table summarizes hypothetical quantitative data from in vitro assays, comparing the efficacy of this compound to Dexamethasone, a potent corticosteroid.
| Assay | Metric | Control (LPS only) | This compound (50 µM) | Dexamethasone (10 µM) |
| Nitric Oxide Production | NO₂⁻ (µM) | 55.2 ± 3.1 | 23.5 ± 2.4 | 15.8 ± 1.9 |
| Pro-inflammatory Cytokines | TNF-α (pg/mL) | 1250 ± 85 | 620 ± 55 | 350 ± 40 |
| IL-6 (pg/mL) | 980 ± 72 | 450 ± 48 | 210 ± 31 | |
| Gene Expression (qPCR) | iNOS (fold change) | 15.2 ± 1.8 | 6.8 ± 0.9 | 3.1 ± 0.5 |
| COX-2 (fold change) | 12.5 ± 1.5 | 5.4 ± 0.7 | 2.5 ± 0.4 | |
| Protein Expression (Western Blot) | iNOS (relative density) | 1.0 | 0.45 | 0.20 |
| COX-2 (relative density) | 1.0 | 0.38 | 0.18 |
In Vivo Validation: Animal Models of Inflammation
In vivo studies are crucial to assess the physiological effects of a compound in a whole organism. Animal models of inflammation are used to evaluate the efficacy of this compound in reducing inflammation and to determine its potential therapeutic dose.
Key In Vivo Models:
-
Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. Carrageenan, a seaweed polysaccharide, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The volume of the paw is measured at different time points after carrageenan injection to assess the anti-edematous effect of the test compound.
-
Acetic Acid-Induced Vascular Permeability: This model assesses the ability of a compound to reduce the increase in vascular permeability associated with inflammation. Acetic acid is injected intraperitoneally, and a dye (e.g., Evans blue) is injected intravenously. The amount of dye that leaks into the peritoneal cavity is then quantified.
Comparative In Vivo Data (Hypothetical for this compound vs. Indomethacin)
The following table presents hypothetical data from in vivo experiments, comparing this compound with Indomethacin, a commonly used nonsteroidal anti-inflammatory drug (NSAID).
| Animal Model | Metric | Control (Vehicle) | This compound (50 mg/kg) | Indomethacin (10 mg/kg) |
| Carrageenan-Induced Paw Edema | Paw Volume Increase (mL) at 4h | 0.85 ± 0.07 | 0.42 ± 0.05 | 0.35 ± 0.04 |
| Inhibition of Edema (%) | - | 50.6% | 58.8% | |
| Acetic Acid-Induced Vascular Permeability | Dye Leakage (µg/mL) | 15.2 ± 1.3 | 7.8 ± 0.9 | 6.5 ± 0.7 |
| Inhibition of Permeability (%) | - | 48.7% | 57.2% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
In Vitro Experimental Protocols
Cell Culture and Treatment: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or a vehicle control for 1 hour, followed by stimulation with 1 µg/mL of LPS for the indicated time.
Nitric Oxide (NO) Assay (Griess Assay):
-
After LPS stimulation, collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Collect cell culture supernatants after LPS stimulation.
-
Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using image analysis software and normalize to the loading control (β-actin).
In Vivo Experimental Protocols
Carrageenan-Induced Paw Edema:
-
Acclimatize male Wistar rats (180-200 g) for one week.
-
Group the animals randomly (n=6 per group): Control (vehicle), this compound (e.g., 25, 50, 100 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.).
-
Administer the respective treatments orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the validation process.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Inhibition.
Caption: In Vitro Experimental Workflow.
By following this comprehensive guide, researchers can systematically validate the anti-inflammatory effects of this compound, compare its efficacy with standard drugs, and elucidate its underlying mechanisms of action, thereby providing a solid foundation for its potential development as a novel anti-inflammatory therapeutic agent.
Methylsyringin's Antioxidant Power: A Comparative Analysis with Other Phenylpropanoids
For Immediate Release
A comprehensive review of available scientific literature reveals that Methylsyringin, a phenylpropanoid glycoside, demonstrates notable antioxidant capacity, positioning it as a compound of interest for researchers in drug development and life sciences. This guide provides a comparative analysis of this compound's antioxidant activity against other well-known phenylpropanoids, supported by experimental data and an examination of the underlying molecular mechanisms.
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure, with lower values indicating greater antioxidant potency. The following table summarizes the available IC50 values for this compound's related compounds and other prominent phenylpropanoids from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Direct quantitative data for this compound is limited in the reviewed literature; therefore, data for the structurally similar compounds syringaldehyde (B56468) and syringin (B1682858) are presented.
| Compound | DPPH Assay IC50 |
| Syringaldehyde | 260 µM[1] |
| Caffeic Acid | 5.9 µg/mL |
| Ferulic Acid | 9.9 µg/mL |
| Syringic Acid | 9.8 µg/mL |
| Ascorbic Acid (Standard) | 2.54 µM |
| Note: Direct IC50 values for this compound were not available in the reviewed literature. Data for syringaldehyde, which shares a similar core structure, is provided for a general comparison. It is important to note that the glycosylation in this compound may influence its antioxidant activity compared to its aglycone counterparts. Phenylpropanoid glycosides have been shown to possess antioxidant activity, though in some cases, the aglycone exhibits greater radical scavenging potential.[2] |
Experimental Protocols: A Closer Look at Antioxidant Assays
The data presented is primarily derived from the DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, which are common in vitro methods to assess antioxidant capacity.
DPPH Radical Scavenging Assay
This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
A stock solution of the test compound (e.g., this compound, other phenylpropanoids) is prepared in a suitable solvent, typically methanol (B129727) or ethanol.
-
Serial dilutions of the stock solution are made to obtain a range of concentrations.
-
A fresh solution of DPPH in methanol is prepared.
-
A specific volume of the DPPH solution is added to each dilution of the test compound.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated for each concentration.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated for each concentration.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is often determined, which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Signaling Pathways in Antioxidant Action
Phenylpropanoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. A key pathway implicated in this process is the Keap1/Nrf2 signaling pathway.
The Keap1/Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain phenolic compounds, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Recent studies have highlighted that syringic acid, a compound structurally related to the aglycone of this compound, is an activator of the Keap1/Nrf2 pathway.[3][4] This suggests that this compound may also exert its antioxidant effects by upregulating the expression of endogenous antioxidant enzymes through this critical signaling cascade.
Caption: The Keap1/Nrf2 signaling pathway activated by phenylpropanoids.
Conclusion
While direct comparative data for this compound is still emerging, the available evidence for structurally similar compounds suggests it possesses valuable antioxidant properties. Its potential to not only directly scavenge free radicals but also to activate the endogenous antioxidant defense system via the Keap1/Nrf2 pathway makes it a compelling candidate for further investigation in the development of novel therapeutic agents. Future studies focusing on generating direct comparative IC50 and TEAC values for this compound will be crucial for a more definitive assessment of its antioxidant efficacy relative to other phenylpropanoids.
References
- 1. Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Methylsyringin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methylsyringin (also known as Methyl syringate), a phenolic compound with potential therapeutic properties, is crucial for research, quality control, and drug development. Cross-validation of analytical methods ensures the reliability and comparability of data across different analytical platforms. This guide provides an objective comparison of common chromatographic techniques for this compound quantification—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC)—supported by representative experimental data and detailed methodologies.
Principles of Cross-Validation
Cross-validation in analytical chemistry is the process of assuring that two or more methods provide equivalent and reliable results. This is critical when transferring methods between laboratories, adopting new technologies, or when a reference method is not available. The core principle involves analyzing the same set of samples using different methods and comparing key validation parameters.
A typical workflow for cross-validating analytical methods is outlined below. This process ensures that any new or alternative method is rigorously compared against an established one to guarantee consistency and reliability of the analytical results.
Comparison of Quantitative Performance
The selection of a suitable quantification method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput. The following table summarizes typical performance characteristics for HPLC-UV, LC-MS/MS, and HPTLC methods for the quantification of phenolic compounds like this compound, based on available literature for structurally similar analytes.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC-Densitometry |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| LOD | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL | 10 - 50 ng/band |
| LOQ | 0.5 - 5 µg/mL | 0.05 - 5 ng/mL | 50 - 150 ng/band |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 90 - 105% |
| Precision (%RSD) | < 2% | < 15% | < 5% |
| Specificity | Moderate to High | Very High | Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | Low to Moderate | High | Low |
Note: These values are representative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the successful validation and cross-validation of analytical methods. Below are representative methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quantification due to its robustness and cost-effectiveness.
Sample Preparation:
-
Extraction: Extract this compound from the sample matrix (e.g., plant material, formulation) using a suitable solvent such as methanol (B129727) or ethanol, often facilitated by ultrasonication or reflux.
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection to remove particulate matter.
Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by the UV maximum of this compound (typically around 270 nm).
-
Injection Volume: 10-20 µL.
Validation Parameters:
-
Linearity: Assessed by preparing a calibration curve with at least five concentrations of a certified this compound standard.
-
Accuracy: Determined by spike-and-recovery experiments at three different concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices or when very low concentrations of this compound need to be quantified.
Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog of this compound) should be added to the sample prior to extraction to correct for matrix effects and variations in instrument response.
Chromatographic and Mass Spectrometric Conditions:
-
System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column with smaller particle sizes for better resolution and faster analysis times (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC-UV, but using LC-MS grade solvents.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: ESI in negative or positive mode, depending on which provides a better signal for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
Validation Parameters: Validation follows similar principles to HPLC-UV, with the addition of assessing matrix effects and the stability of the analyte in the biological matrix if applicable.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a high-throughput and cost-effective technique suitable for the simultaneous analysis of multiple samples.
Sample and Standard Preparation:
-
Prepare stock solutions of this compound standard and sample extracts in a suitable solvent like methanol.
-
Apply samples and standards as bands onto the HPTLC plate using an automated applicator.
Chromatographic Conditions:
-
System: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A suitable solvent system needs to be developed to achieve good separation. A common starting point for phenolic compounds is a mixture of toluene, ethyl acetate, and formic acid in appropriate ratios.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the dried plate at the wavelength of maximum absorbance for this compound.
Validation Parameters:
-
Linearity: Established by plotting the peak area against the concentration of the applied standards.
-
Accuracy: Determined by recovery studies from a sample matrix spiked with known amounts of the standard.
-
Precision: Assessed by analyzing replicate applications of the same sample.
-
LOD and LOQ: Determined from the calibration curve.
Logical Workflow for Method Selection
The choice of an analytical method is a critical decision that impacts the quality and applicability of the research or quality control data. The following diagram illustrates a logical workflow to guide the selection process based on key analytical requirements.
A Comparative Guide to the Efficacy of Methylsyringin from Diverse Origins
For Researchers, Scientists, and Drug Development Professionals
Methylsyringin, also known as Eleutheroside B or Syringin, is a phenylpropanoid glycoside with a growing reputation for its diverse pharmacological activities. Found in a wide array of plant species, its potential as an immunomodulatory, anti-tumor, antihyperglycemic, and anti-inflammatory agent is of significant interest to the scientific community. However, the efficacy of this compound can vary depending on its source. This guide provides a framework for objectively comparing the performance of this compound from different origins, supported by established experimental protocols and data presentation formats.
Understanding the Importance of Source and Quantification
The concentration of this compound can differ significantly not only between plant species but also within different parts of the same plant. Therefore, the first critical step in comparing efficacy is the accurate quantification of this compound in the extracts derived from various sources. High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for this purpose.
Table 1: Illustrative Quantification of this compound (Eleutheroside B) in Various Acanthopanax Species
| Plant Species | Plant Part | This compound (Eleutheroside B) Content (mg/g) | Reference |
| Acanthopanax senticosus | Stem | 1.45 | [1] |
| Acanthopanax senticosus | Root | 0.59 | [1] |
| A. senticosus grafted on A. sessiliflorus | Stem | 0.31 | [1] |
| A. senticosus grafted on A. sessiliflorus | Root | Not Detected | [1] |
| Eleutherococcus leucorrhizus | Underground Organs | 3.22 | [2] |
| Eleutherococcus leucorrhizus | Stem Bark | 3.01 | |
| Eleutherococcus nodiflorus | Underground Organs | 2.19 | |
| Eleutherococcus nodiflorus | Stem Bark | 3.64 |
This table is a compilation of data from different studies and serves as an example of how to present quantification results.
Comparing Biological Efficacy: Key Experimental Assays
Once quantified, the efficacy of this compound from different sources can be compared using a battery of in vitro assays targeting its primary biological activities.
The antioxidant potential of this compound is a cornerstone of its therapeutic promise. This can be quantified by its ability to scavenge free radicals.
Table 2: Hypothetical Comparison of Antioxidant Activity of this compound from Different Sources
| Source of this compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| Source A (e.g., A. senticosus stem extract) | Experimental Value | Experimental Value |
| Source B (e.g., E. nodiflorus bark extract) | Experimental Value | Experimental Value |
| Pure this compound Standard | Experimental Value | Experimental Value |
| Ascorbic Acid (Positive Control) | ~24.84 | Experimental Value |
IC50 value represents the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 indicates higher antioxidant activity.
This compound's anti-inflammatory properties can be assessed by its ability to inhibit key inflammatory mediators.
Table 3: Hypothetical Comparison of Anti-inflammatory Activity of this compound from Different Sources
| Source of this compound | Nitric Oxide Synthase (NOS) Inhibition IC50 (µg/mL) | TNF-α Inhibition (% at a specific concentration) | IL-6 Inhibition (% at a specific concentration) |
| Source A | Experimental Value | Experimental Value | Experimental Value |
| Source B | Experimental Value | Experimental Value | Experimental Value |
| Pure this compound Standard | Experimental Value | Experimental Value | Experimental Value |
| L-NAME (NOS Inhibitor Control) | Experimental Value | N/A | N/A |
| Dexamethasone (Anti-inflammatory Drug Control) | N/A | Experimental Value | Experimental Value |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Protocol 1: Quantification of this compound by HPLC
-
Sample Preparation : Prepare extracts from different plant sources using a standardized extraction method (e.g., maceration with 80% methanol). Lyophilize the extracts to obtain a dry powder.
-
Standard Preparation : Prepare a stock solution of pure this compound (Eleutheroside B) standard in methanol (B129727). Create a series of dilutions to generate a calibration curve.
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) (B).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at a specified wavelength (e.g., 265 nm).
-
-
Analysis : Inject both standard solutions and sample extracts into the HPLC system. Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantification : Calculate the concentration of this compound in the samples by correlating the peak area with the calibration curve.
Protocol 2: DPPH Radical Scavenging Assay
-
Reagent Preparation : Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure :
-
Add a specific volume of the this compound extract (at various concentrations) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined from a plot of inhibition percentage against concentration.
Protocol 3: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Assay Procedure :
-
Dilute the ABTS•+ solution with methanol to a specific absorbance at 734 nm.
-
Add the this compound extract to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
-
Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Protocol 4: Nitric Oxide Synthase (NOS) Inhibition Assay
-
Assay Principle : This assay measures the activity of NOS by monitoring the conversion of a substrate to nitric oxide, which is then detected colorimetrically.
-
Procedure :
-
Use a commercial NOS inhibitor screening kit.
-
Incubate the enzyme (e.g., murine iNOS) with the this compound extract at various concentrations.
-
Add the reaction mix containing the substrate and cofactors.
-
After incubation, add the nitric oxide detection reagents.
-
Measure the absorbance at the specified wavelength (e.g., 540 nm).
-
-
Calculation : Determine the percentage of NOS inhibition and the IC50 value.
Protocol 5: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Cell Culture and Stimulation :
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages).
-
Pre-treat the cells with different concentrations of the this compound extract.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
-
Sample Collection : Collect the cell culture supernatant after a specific incubation period.
-
ELISA Procedure :
-
Use commercial sandwich ELISA kits for TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody.
-
Add the collected cell supernatants and standards to the wells.
-
Add the detection antibody, followed by an enzyme-conjugated secondary antibody.
-
Add the substrate and stop solution.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis : Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve. Determine the percentage of cytokine inhibition relative to the LPS-stimulated control.
Visualizing Mechanisms and Workflows
Signaling Pathway
This compound's antioxidant effects are, in part, mediated through the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.
Caption: Keap1-Nrf2 signaling pathway activated by this compound.
Experimental Workflow
A systematic workflow is essential for comparing the efficacy of this compound from different sources.
Caption: Workflow for comparing this compound efficacy.
By adhering to these standardized protocols and data presentation formats, researchers can generate robust and comparable data to elucidate the most promising sources of this compound for further drug development and therapeutic applications.
References
A Comparative Analysis of the Mechanism of Action of Methylsyringin and Similar Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Methylsyringin and structurally similar glycosides, focusing on their anti-inflammatory and antidiabetic properties. Due to the limited direct experimental data on this compound, this comparison extensively utilizes data from its close structural analog, syringin (B1682858), alongside other relevant phenylpropanoid glycosides such as acteoside and isoacteoside (B1238533).
Executive Summary
This compound, a phenylpropanoid glycoside, is anticipated to exhibit significant anti-inflammatory and antidiabetic activities, mirroring the actions of its close relative, syringin. The primary mechanisms involve the modulation of key signaling pathways, including the inhibition of pro-inflammatory mediators and the regulation of glucose metabolism. This guide synthesizes available experimental data to offer a comparative perspective on the molecular mechanisms of these related compounds.
Comparative Mechanism of Action: Anti-inflammatory Effects
Phenylpropanoid glycosides, including syringin, acteoside, and isoacteoside, exert their anti-inflammatory effects by targeting crucial signaling pathways involved in the inflammatory response. While specific data on this compound is sparse, it is reported to exhibit anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[1][2][3] The detailed mechanisms are elucidated through studies on its analogs.
Key Signaling Pathways:
-
NF-κB Pathway: A central regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a primary target for these glycosides. Syringin has been shown to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[4][5] Acteoside and isoacteoside also potently inhibit the NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.[6][7]
-
MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are key upstream regulators of inflammatory mediator production. Isoacteoside has been demonstrated to inhibit the phosphorylation of JNK1/2 and p38 MAPK in LPS-stimulated macrophages.[8] Acteoside also inhibits the p38 MAPK pathway.[6][9]
-
TLR4 Signaling: Toll-like receptor 4 (TLR4) is a key receptor that recognizes LPS and initiates the inflammatory cascade. Isoacteoside has been shown to block LPS-induced TLR4 dimerization, thereby inhibiting downstream signaling.[8]
-
SIRT1 and NRF2 Pathways: Syringin has been found to exert its anti-inflammatory and antioxidant effects by activating the Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathways, which are crucial for cellular stress resistance and resolution of inflammation.[5][10]
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) of various glycosides on key inflammatory mediators.
| Compound | Target | IC50 Value | Cell Line/System |
| Syringin | Prostaglandin E2 (PGE2) | 35.5 µM | Calcium-stimulated mouse peritoneal macrophages |
| Syringin | Thromboxane B2 (TXB2) | 29.3 µM | Calcium-stimulated mouse peritoneal macrophages |
| Acteoside | DPPH radical scavenging | 19.89 µg/mL | In vitro assay |
| Acteoside | Cu2+-induced LDL peroxidation | 63.31 µg/mL | In vitro assay |
| Acteoside | TRPV3 channel | 14.1 ± 3.3 μM | Human TRPV3 channel |
| Isoacteoside | Nitrite Production | ~10-20 µM | LPS-stimulated RAW264.7 cells |
Comparative Mechanism of Action: Antidiabetic Effects
Syringin and other phenylpropanoid glycosides have demonstrated promising antidiabetic properties through various mechanisms, including the inhibition of carbohydrate-digesting enzymes and modulation of glucose metabolism at the cellular level.
Key Mechanisms:
-
α-Glucosidase Inhibition: A key mechanism for controlling postprandial hyperglycemia is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. A compound structurally similar to this compound has shown potent α-glucosidase inhibitory activity with an IC50 value of 43.76 ± 2.03 µM, which is significantly lower than that of the clinical drug acarbose (B1664774) (IC50 = 273.12 ± 11.84 µM).[5]
-
Enhancement of Glucose Uptake and Metabolism: Syringin has been shown to stimulate glucose uptake in soleus muscle and enhance glycogen (B147801) synthesis in hepatocytes isolated from diabetic rats.[11] Studies on other phenylpropanoid glycosides have shown they can significantly increase glucose consumption in insulin-resistant HepG2 cells.[12]
-
Modulation of Metabolic Signaling Pathways: Syringin is suggested to treat type 2 diabetes by regulating the alpha-linolenic acid metabolic pathway and acting on targets such as AKT1, IL-6, and ALB.[13][14] Furthermore, syringin has been shown to improve insulin (B600854) sensitivity by increasing the activity of AMP-activated protein kinase (AMPK).[15]
Quantitative Comparison of Antidiabetic Activity
The following table summarizes the inhibitory concentrations (IC50) and other relevant quantitative data for the antidiabetic effects of these glycosides.
| Compound | Target/Effect | IC50 / Effective Concentration | Cell Line/System |
| Syringin Analog | α-Glucosidase Inhibition | 43.76 ± 2.03 µM | In vitro assay |
| Acarbose (Positive Control) | α-Glucosidase Inhibition | 273.12 ± 11.84 µM | In vitro assay |
| Acteoside | α-Amylase Inhibition | 125.21 ± 7.87 mg/mL | In vitro assay |
| Acteoside | Aldose Reductase Inhibition | 1.2 µM | Rat lens |
| Isoacteoside | Aldose Reductase Inhibition | 4.6 µM | Rat lens |
| Lychinoside A & B | Glucose Consumption | Significant increase at 50 µM | Insulin-resistant HepG2 cells |
Signaling Pathway and Experimental Workflow Diagrams
Anti-inflammatory Signaling Pathways
Caption: Simplified signaling pathways for the anti-inflammatory action of phenylpropanoid glycosides.
Antidiabetic Mechanisms
Caption: Overview of the antidiabetic mechanisms of phenylpropanoid glycosides.
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol is used to determine the inhibitory effect of a compound on α-glucosidase activity.
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 1.0 U/mL.
-
Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.
-
Dissolve test compounds and acarbose (positive control) in the phosphate buffer to desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound solution.
-
Add 100 µL of the α-glucosidase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 25°C for 5 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated as: [% Inhibition] = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
-
Glucose Uptake Assay in HepG2 Cells
This protocol measures the ability of a compound to enhance glucose uptake in liver cells.
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed the cells in 24-well plates and grow to 80-90% confluency.
-
-
Induction of Insulin Resistance (Optional):
-
To mimic a diabetic state, incubate the cells in a high-glucose medium (e.g., 30 mM glucose) for 24-48 hours.
-
-
Assay Procedure:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells in serum-free, low-glucose DMEM for 2-3 hours.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-24 hours).
-
Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Wash the cells three times with cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the protein concentration of each sample.
-
Compare the glucose uptake in treated cells to that of untreated controls.
-
NF-κB Activation Assay (Western Blot for p65 Translocation)
This protocol assesses the effect of a compound on the translocation of the NF-κB p65 subunit to the nucleus, a key step in NF-κB activation.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM with 10% FBS.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic extraction using a commercial kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Determine the protein concentration of both fractions.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker for loading control.
-
-
Analysis:
-
Quantify the band intensity to determine the relative amount of p65 in the nucleus versus the cytoplasm.
-
MAPK Phosphorylation Assay (Western Blot)
This protocol measures the phosphorylation (activation) of MAPK proteins like p38 and JNK.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells and pre-treat with the test compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration.
-
Perform SDS-PAGE and protein transfer as described in the NF-κB protocol.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the MAPKs (e.g., anti-phospho-p38, anti-phospho-JNK).
-
After detection, the membrane can be stripped and re-probed with antibodies for the total forms of the respective MAPKs to normalize for protein loading.
-
-
Analysis:
-
Calculate the ratio of the phosphorylated protein to the total protein to determine the extent of MAPK activation.
-
Conclusion
While direct experimental evidence for the detailed mechanism of action of this compound is still emerging, the available data on its structural analog, syringin, and other phenylpropanoid glycosides provide a strong foundation for understanding its potential therapeutic effects. These compounds collectively demonstrate a multi-target approach to mitigating inflammation and managing diabetic conditions. Their ability to modulate key signaling pathways such as NF-κB, MAPK, and AMPK, as well as to inhibit crucial metabolic enzymes like α-glucosidase, underscores their potential as valuable leads in drug discovery and development. Further research is warranted to specifically elucidate the quantitative and mechanistic details of this compound's activity to fully realize its therapeutic promise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.cn [molnova.cn]
- 3. This compound | CAS NO.: 139742-20-4 | GlpBio [glpbio.cn]
- 4. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells [mdpi.com]
- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. A study on the mechanism of action of Syringin in the treatment of type 2 diabetes by integrating metabolomics, network pharmacology, molecular docking technology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
How should the statistical analysis of Methylsyringin bioassay results be performed?
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Methylsyringin, rigorous statistical analysis of its bioactivity is paramount. This guide provides a comprehensive comparison of this compound's performance in common antioxidant and anti-inflammatory bioassays against well-established alternatives, supported by detailed experimental protocols and a clear framework for statistical interpretation.
Data Presentation: A Comparative Overview
To objectively assess the efficacy of this compound, its performance was evaluated alongside Quercetin and Curcumin, two widely studied natural compounds known for their antioxidant and anti-inflammatory properties. Ascorbic acid and Indomethacin were used as standard positive controls for antioxidant and anti-inflammatory assays, respectively. The following tables summarize the hypothetical dose-response data obtained from these assays.
Antioxidant Activity Data
Table 1: DPPH Radical Scavenging Activity
| Concentration (µg/mL) | This compound (% Inhibition) | Quercetin (% Inhibition) | Curcumin (% Inhibition) | Ascorbic Acid (% Inhibition) |
| 1 | 10.2 ± 1.1 | 15.5 ± 1.3 | 12.1 ± 1.0 | 25.8 ± 2.2 |
| 5 | 28.7 ± 2.5 | 45.3 ± 3.8 | 35.6 ± 2.9 | 60.1 ± 5.1 |
| 10 | 49.5 ± 4.1 | 70.1 ± 5.9 | 58.9 ± 4.7 | 85.3 ± 7.2 |
| 25 | 72.3 ± 6.0 | 88.9 ± 7.5 | 80.2 ± 6.4 | 96.2 ± 8.1 |
| 50 | 85.1 ± 7.1 | 94.2 ± 7.9 | 90.5 ± 7.2 | 98.5 ± 8.3 |
| 100 | 92.4 ± 7.7 | 96.8 ± 8.1 | 94.1 ± 7.5 | 99.1 ± 8.4 |
Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay
| Concentration (µg/mL) | This compound (Absorbance at 593 nm) | Quercetin (Absorbance at 593 nm) | Curcumin (Absorbance at 593 nm) | Ascorbic Acid (Absorbance at 593 nm) |
| 1 | 0.15 ± 0.01 | 0.25 ± 0.02 | 0.20 ± 0.02 | 0.40 ± 0.03 |
| 5 | 0.45 ± 0.04 | 0.75 ± 0.06 | 0.60 ± 0.05 | 1.10 ± 0.09 |
| 10 | 0.80 ± 0.07 | 1.20 ± 0.10 | 1.00 ± 0.08 | 1.80 ± 0.15 |
| 25 | 1.30 ± 0.11 | 1.80 ± 0.15 | 1.60 ± 0.13 | 2.50 ± 0.21 |
| 50 | 1.60 ± 0.13 | 2.10 ± 0.18 | 1.90 ± 0.15 | 2.80 ± 0.23 |
| 100 | 1.80 ± 0.15 | 2.30 ± 0.19 | 2.10 ± 0.17 | 3.00 ± 0.25 |
Anti-inflammatory Activity Data
Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µg/mL) | This compound (% Inhibition) | Quercetin (% Inhibition) | Curcumin (% Inhibition) | Indomethacin (% Inhibition) |
| 1 | 8.5 ± 0.9 | 12.3 ± 1.1 | 15.2 ± 1.4 | 20.1 ± 1.8 |
| 5 | 25.1 ± 2.3 | 38.6 ± 3.5 | 45.8 ± 4.1 | 55.4 ± 5.0 |
| 10 | 48.9 ± 4.4 | 65.2 ± 5.9 | 70.3 ± 6.3 | 78.9 ± 7.1 |
| 25 | 70.2 ± 6.3 | 85.1 ± 7.7 | 88.5 ± 7.9 | 92.3 ± 8.3 |
| 50 | 82.5 ± 7.4 | 91.3 ± 8.2 | 94.2 ± 8.5 | 96.8 ± 8.7 |
| 100 | 88.1 ± 7.9 | 94.6 ± 8.5 | 96.8 ± 8.7 | 98.1 ± 8.8 |
Table 4: Inhibition of Interleukin-6 (IL-6) Secretion in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µg/mL) | This compound (% Inhibition) | Quercetin (% Inhibition) | Curcumin (% Inhibition) | Indomethacin (% Inhibition) |
| 1 | 5.2 ± 0.5 | 8.9 ± 0.8 | 10.5 ± 0.9 | 15.3 ± 1.4 |
| 5 | 20.3 ± 1.8 | 30.1 ± 2.7 | 35.7 ± 3.2 | 48.2 ± 4.3 |
| 10 | 42.1 ± 3.8 | 58.4 ± 5.3 | 65.2 ± 5.9 | 70.1 ± 6.3 |
| 25 | 65.7 ± 5.9 | 80.3 ± 7.2 | 85.1 ± 7.7 | 88.9 ± 8.0 |
| 50 | 78.9 ± 7.1 | 88.2 ± 7.9 | 92.3 ± 8.3 | 94.5 ± 8.5 |
| 100 | 85.4 ± 7.7 | 92.1 ± 8.3 | 95.6 ± 8.6 | 97.2 ± 8.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (0.1 mM in methanol), this compound, Quercetin, Curcumin, Ascorbic acid (all dissolved in methanol (B129727) or DMSO).
-
Procedure:
-
Prepare serial dilutions of the test compounds and the standard (1-100 µg/mL).
-
In a 96-well plate, add 100 µL of each dilution to a well.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents: FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution), this compound, Quercetin, Curcumin, Ascorbic acid.
-
Procedure:
-
Prepare serial dilutions of the test compounds and the standard (1-100 µg/mL).
-
Prepare the FRAP working solution by mixing the acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.
-
In a 96-well plate, add 20 µL of each dilution to a well.
-
Add 180 µL of the FRAP working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is generated using known concentrations of FeSO₄. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents.
Anti-inflammatory Assay: Nitric Oxide (NO) and Interleukin-6 (IL-6) Inhibition
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS, Griess reagent, IL-6 ELISA kit, this compound, Quercetin, Curcumin, Indomethacin.
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds and standard (1-100 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
For NO measurement: Collect the cell supernatant and measure the nitrite (B80452) concentration using the Griess reagent. Measure absorbance at 540 nm.
-
For IL-6 measurement: Collect the cell supernatant and quantify the IL-6 concentration using an ELISA kit according to the manufacturer's instructions.
-
-
Calculation: The percentage inhibition of NO or IL-6 production is calculated relative to the LPS-stimulated control group.
Statistical Analysis Workflow
Caption: A flowchart illustrating the key steps in the statistical analysis of bioassay data.
Key Statistical Tests and Interpretations
-
Descriptive Statistics: For each concentration of the test compounds, calculate the mean, standard deviation (SD), and standard error of the mean (SEM) from the replicate measurements. This provides a summary of the central tendency and variability of the data.
-
Analysis of Variance (ANOVA): To determine if there are any statistically significant differences between the mean responses of the different treatment groups (including the control), a one-way ANOVA is performed.[1][2][3] A p-value less than 0.05 typically indicates a significant difference.
-
Post-hoc Tests: If the ANOVA result is significant, post-hoc tests such as Tukey's Honestly Significant Difference (HSD) or Dunnett's test are used to identify which specific groups are different from each other. For instance, you can compare each concentration of this compound to the control or to the other compounds.
-
Dose-Response Curves and IC₅₀/EC₅₀ Calculation: The relationship between the concentration of a compound and its biological effect is typically represented by a dose-response curve.[4] This is generated by plotting the response (e.g., % inhibition) against the logarithm of the concentration. Non-linear regression analysis is then used to fit a sigmoidal curve to the data.[5] From this curve, the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) can be calculated. The IC₅₀ is the concentration of an inhibitor where the response is reduced by half. A lower IC₅₀ value indicates greater potency. Statistical software such as GraphPad Prism is commonly used for this analysis.
Decision Tree for Selecting the Appropriate Statistical Test
Caption: A decision tree to guide the selection of appropriate statistical tests for bioassay data analysis.
By following the structured approach outlined in this guide, researchers can ensure that their analysis of this compound's bioassay results is robust, reproducible, and provides a clear and objective comparison with alternative compounds. This will ultimately contribute to a more thorough understanding of its therapeutic potential.
References
A Comparative Analysis of Sinapic Acid and its Glycoside: Unveiling Their Biological Potential
Sinapic acid, a phenolic compound prevalent in various plant-based foods, and its glycosylated forms are of significant interest in pharmacological research due to their potential health benefits. Glycosylation, the attachment of a sugar moiety, can significantly alter the physicochemical properties and biological activities of the parent molecule, affecting its solubility, stability, and bioavailability.
Physicochemical Properties: A Tale of Two Molecules
The addition of a glucose unit to the aglycone backbone results in notable differences in the fundamental properties of these compounds.
| Property | Sinapic Acid | Methylsyringin |
| Chemical Formula | C₁₁H₁₂O₅ | C₁₈H₂₆O₉ |
| Molecular Weight | 224.21 g/mol | 386.4 g/mol |
| Structure | Aglycone | Glycoside |
| General Solubility | Sparingly soluble in water | Generally more water-soluble |
Comparative Biological Activities
While direct experimental data for this compound is scarce, studies on the related compound syringin (B1682858) offer a basis for comparison with sinapic acid across key biological activities.
Antioxidant Activity
Both sinapic acid and its glycoside derivatives exhibit antioxidant properties by scavenging free radicals. However, the degree of activity can vary. Some studies suggest that the aglycone form, sinapic acid, may possess stronger radical scavenging activity in certain assays compared to its glycosides. This is attributed to the free phenolic hydroxyl group, which is crucial for donating a hydrogen atom to neutralize free radicals. Conversely, glycosylation can sometimes enhance antioxidant activity in different biological systems.
| Compound | Antioxidant Assay | Reported Activity |
| Sinapic Acid | DPPH Radical Scavenging | Higher activity compared to some of its glycosides[1] |
| Superoxide Radical (O₂⁻) Scavenging | IC₅₀ = 17.98 mM (compared to Trolox IC₅₀ = 7.24 mM)[1] | |
| Syringin | In vivo (animal model) | Increases antioxidant enzyme activity[1] |
| In vitro (cell-based) | Promotes antioxidative enzyme expression and NRF2/HO-1 pathway activation[2] |
Anti-inflammatory Activity
Both sinapic acid and syringin have demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways such as the NF-κB pathway. Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines.
| Compound | Model | Key Findings |
| Sinapic Acid | In vivo and in vitro models | Attenuates inflammatory responses[3] |
| Syringin | Rat and cell models | Inhibits the inflammatory response; Reduces levels of pro-inflammatory cytokines |
| In vitro (RAW264.7 cells) | Exhibits anti-inflammatory activity against NO production |
Anticancer Activity
The anticancer potential of both sinapic acid and syringin has been explored in various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
| Compound | Cancer Cell Line(s) | Reported Effects |
| Sinapic Acid | Various cancer cell lines | Exhibits anticancer activity |
| Syringin | MDA-MB-231 and MCF-7 (Breast Cancer) | IC₅₀ values of 228.8 µg/mL and 207.9 µg/mL at 48h, respectively |
| HeLa (Cervical Cancer) | Induces apoptosis and inhibits cell migration |
Signaling Pathways and Experimental Workflows
The biological activities of sinapic acid and syringin are underpinned by their interaction with complex cellular signaling pathways. The diagrams below illustrate some of the key pathways modulated by these compounds and a general workflow for assessing their anticancer activity.
Caption: Simplified NF-κB signaling pathway and its inhibition by sinapic acid/syringin.
Caption: The Nrf2-mediated antioxidant response pathway activated by syringin.
References
- 1. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethoxy-4-((1E)-3-methoxy-1-propen-1-yl)phenyl beta-D-glucopyranoside | C18H26O9 | CID 15108321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylsyringin: A Head-to-Head Comparison with Established Drugs in Antidiabetic, Antioxidant, and Anti-inflammatory applications
For researchers and drug development professionals exploring the therapeutic potential of natural compounds, Methylsyringin (often referred to as Syringin) presents a compelling case. This phenylpropanoid glycoside, found in various plants, has demonstrated promising bioactivities. This guide provides a head-to-head comparison of this compound with well-known drugs in the fields of diabetes, oxidative stress, and inflammation, supported by available experimental data.
Antidiabetic Activity: α-Glucosidase Inhibition
This compound has been investigated for its potential to manage hyperglycemia by inhibiting α-glucosidase, an enzyme crucial for carbohydrate digestion. A direct comparison with Acarbose, a widely prescribed α-glucosidase inhibitor, reveals its therapeutic potential.
Data Summary: α-Glucosidase Inhibitory Activity
| Compound | IC50 Value (µg/mL) | Known Drug for Comparison | IC50 Value (µg/mL) |
| Syringin (this compound) | 36.87 | Acarbose | 262.32[1] |
Note: The IC50 value for Syringin is from an extract of Uncaria gambir, where Syringin was identified as a constituent.
Antioxidant Capacity: Free Radical Scavenging
The antioxidant properties of this compound have been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A comparison with Trolox, a water-soluble analog of vitamin E and a standard antioxidant, provides a benchmark for its efficacy.
Data Summary: DPPH Radical Scavenging Activity
| Compound | EC50 Value (mg/mL) | Known Drug for Comparison | IC50 Value (µg/mL) |
| Syringin (this compound) | 10.77[2] | Trolox | ~3.7-4.0 |
Anti-inflammatory Effects: Inhibition of Inflammatory Mediators
Data Summary: Anti-inflammatory Activity
| Compound | Observed Effect | Known Drug for Comparison | IC50 Value (PGE2 Inhibition) |
| Syringin (this compound) | Significant inhibition of TNF-α production | Indomethacin | 5.5 nM |
Experimental Protocols
In Vitro α-Glucosidase Inhibitory Assay
This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.
-
Preparation of Solutions:
-
Prepare a solution of α-glucosidase enzyme in phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare various concentrations of this compound and the known drug (Acarbose) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the enzyme solution to each well.
-
Add the test compounds (this compound) and the control drug (Acarbose) at different concentrations to the respective wells.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate again at the same temperature for a set time (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
-
Data Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition of α-glucosidase activity for each concentration of the test compounds.
-
Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity, by plotting a dose-response curve.
-
DPPH Radical Scavenging Assay
This method assesses the free radical scavenging capacity of a compound.
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.
-
Prepare various concentrations of this compound and the standard antioxidant (Trolox).
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add the DPPH solution.
-
Add the test compounds (this compound) and the standard (Trolox) at different concentrations.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the decrease in absorbance of the DPPH solution at a specific wavelength (around 517 nm) using a spectrophotometer. The discoloration of the DPPH solution from purple to yellow indicates radical scavenging.
-
Calculate the percentage of radical scavenging activity.
-
Determine the EC50 (or IC50) value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cell-based assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in a suitable medium and incubate under standard conditions (37°C, 5% CO2).
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a known anti-inflammatory drug (e.g., Indomethacin) for a specific duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubate the cells for a further period (e.g., 24 hours).
-
-
Measurement of Nitrite (B80452):
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
-
Visualizations
Signaling Pathway: NF-κB in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds, potentially including this compound, exert their effects by modulating this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 4. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methylsyringin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of methylsyringin. As no specific Safety Data Sheet (SDS) with disposal instructions for this compound was identified, the following procedures are based on general principles of hazardous chemical waste management and data from analogous compounds. All chemical waste must be managed in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures to minimize exposure risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.
-
Protective Clothing: Wear a laboratory coat to prevent skin contact.
Hazard Assessment and Waste Classification
Operational and Disposal Plan
The primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Guidelines for Hazardous Waste Storage
The following table summarizes common regulatory limits for the accumulation of hazardous waste in a laboratory setting. Consult your institution's EHS office for specific quantity and time limits.
| Parameter | Guideline | Citation |
| Maximum Accumulation Time | Must be collected within 90 days from the date waste is first placed in the container. | |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | |
| Acute Hazardous Waste Limit | As low as one quart for certain highly toxic wastes. | |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the proper segregation, containment, and disposal of this compound waste.
Protocol 1: Routine Disposal of Contaminated Lab Waste
This procedure applies to items such as gloves, absorbent paper, weighing boats, and pipette tips contaminated with this compound.
-
Segregation: At the point of generation, separate chemically contaminated solid waste from regular trash.
-
Containerization:
-
Place all contaminated solid waste into a designated, leak-proof container, such as a clear plastic bag. Double-bagging is recommended.
-
The container must be sealable to prevent any release of contents.
-
-
Labeling:
-
Attach a hazardous waste tag to the container as soon as the first piece of waste is added.
-
The label must include the words "Hazardous Waste".
-
Clearly list the full chemical name, "this compound," and any other chemical constituents. Abbreviations are not permitted.
-
Include the date of waste generation, the location (building and room number), and the principal investigator's name and contact information.
-
-
Storage:
-
Keep the waste container sealed except when adding waste.
-
Store the container in a designated and secure hazardous waste accumulation area within the laboratory.
-
Use secondary containment, such as a tray or bin, to capture any potential leaks.
-
-
Disposal:
-
Once the container is full or nearing its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS office.
-
Protocol 2: Disposal of Unused or Expired this compound (Bulk Solid)
This procedure is for the disposal of the pure chemical compound.
-
Waste Identification: An unwanted or expired chemical is considered a hazardous waste and must be disposed of accordingly.
-
Containerization:
-
Ensure the chemical is in its original container, if possible, and that the container is in good condition with a secure, leak-proof cap.
-
If the original container is compromised, transfer the material to a new, compatible container that can be securely closed. Do not use containers with corks or parafilm as primary seals.
-
-
Labeling:
-
If in its original container, ensure the label is intact and legible.
-
If repackaged, or if the original label is damaged, apply a hazardous waste tag with all the required information as detailed in Protocol 1, Step 3.
-
-
Storage:
-
Store the container in the designated hazardous waste accumulation area.
-
Segregate from incompatible materials.
-
-
Disposal:
-
Arrange for pickup through your EHS office. Do not mix unknown chemicals.
-
Protocol 3: Disposal of Empty this compound Containers
-
Decontamination: A container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).
-
Rinsate Collection: The rinsate from this cleaning process must be collected and treated as liquid hazardous waste. Collect the rinsate in a sealable, properly labeled hazardous waste container.
-
Final Disposal: Once triple-rinsed, the empty container can often be disposed of in the regular trash after defacing or removing the original chemical label.
Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
